Ethyl 3-ethylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
ethyl 3-ethylbenzoate |
InChI |
InChI=1S/C11H14O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
KRBVDDXLFALXDC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(=O)OCC |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Ethyl 3-ethylbenzoate
Introduction
Ethyl 3-ethylbenzoate is an aromatic ester, a derivative of benzoic acid. As a substituted benzoate (B1203000) ester, it is anticipated to be a colorless liquid with a characteristic odor, finding potential applications in fragrance, flavor industries, and as a specialty solvent or synthetic intermediate in drug discovery and materials science. This guide provides a comprehensive overview of its predicted fundamental properties, synthesis protocols, and safety considerations.
Chemical and Physical Properties
The properties of this compound are predicted based on its structure and data from its analogs, Ethyl 3-methylbenzoate (B1238549) and Ethyl Benzoate. The presence of an additional methylene (B1212753) group in the 3-position ethyl group, compared to the methyl group in Ethyl 3-methylbenzoate, is expected to slightly increase the molecular weight, boiling point, and density.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄O₂
-
Molecular Weight: 178.23 g/mol
-
Canonical SMILES: CCOC(=O)c1cccc(CC)c1
-
InChI Key: (Predicted) Will differ from analogs due to the ethyl substituent.
// Benzene (B151609) ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Edges for the ring with alternating double bonds C1 -- C2 [label=""]; C2 -- C3 [label="", style=double]; C3 -- C4 [label=""]; C4 -- C5 [label="", style=double]; C5 -- C6 [label=""]; C6 -- C1 [label="", style=double];
// Substituents // Ester group at C1 C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_ethyl_ester1 [label="CH₂"]; C_ethyl_ester2 [label="CH₃"];
C1 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl_ester1; C_ethyl_ester1 -- C_ethyl_ester2;
// Ethyl group at C3 C_ethyl_sub1 [label="CH₂"]; C_ethyl_sub2 [label="CH₃"];
C3 -- C_ethyl_sub1; C_ethyl_sub1 -- C_ethyl_sub2;
// Invisible nodes for positioning {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C_ester; C_ethyl_sub1;} } graph [bgcolor="#F1F3F4"] node [fontcolor="#202124", color="#5F6368"] edge [color="#5F6368"]
caption="2D Structure of this compound"
The following table summarizes the predicted physical properties of this compound, with comparative data from its analogs.
| Property | This compound (Predicted) | Ethyl 3-methylbenzoate[1] | Ethyl Benzoate[2] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | ~240-245 °C at 760 mmHg | 234.6 °C at 760 mmHg[1] | 211-213 °C |
| Density | ~1.02 g/mL at 25 °C | 1.03 g/mL at 25 °C | 1.050 g/cm³ |
| Refractive Index | ~1.505 at 20 °C | n20/D 1.506 | n20/D 1.504 |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents | Almost insoluble in water; miscible with most organic solvents |
| Flash Point | ~105 °C | 101 °C | 88 °C |
Spectral Data (Predicted)
No experimental spectra for this compound are publicly available. The following predictions are based on the known spectral data of its structural components and analogs.
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester and the 3-ethyl substituted benzene ring.
-
Ethyl Ester Group: A quartet signal around δ 4.3 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3 ppm (3H, -OCH₂CH₃).
-
3-Ethyl Group: A quartet signal around δ 2.7 ppm (2H, -Ar-CH₂CH₃) and a triplet around δ 1.2 ppm (3H, -Ar-CH₂CH₃).
-
Aromatic Protons: Four signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the four protons on the disubstituted benzene ring.
The carbon NMR spectrum will be indicative of the 11 unique carbon atoms in the molecule.
-
Carbonyl Carbon: A signal around δ 166 ppm.
-
Aromatic Carbons: Six signals in the range of δ 125-145 ppm.
-
Ethyl Ester Carbons: Signals around δ 61 ppm (-OCH₂) and δ 14 ppm (-OCH₂CH₃).
-
3-Ethyl Carbons: Signals around δ 29 ppm (-Ar-CH₂) and δ 15 ppm (-Ar-CH₂CH₃).
The IR spectrum is predicted to show the following characteristic absorption bands:
-
C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.
-
C-O Stretch (Ester): Strong bands in the 1300-1100 cm⁻¹ region.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 133, and further fragmentation of the aromatic ring and ethyl substituent.
Experimental Protocols
This protocol is adapted from standard procedures for the synthesis of ethyl benzoate and its derivatives.[3]
Reaction: 3-ethylbenzoic acid + ethanol (B145695) ⇌ this compound + water (in the presence of an acid catalyst)
Materials:
-
3-ethylbenzoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
To a round-bottom flask, add 3-ethylbenzoic acid and an excess of absolute ethanol (e.g., 3-5 molar equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of carboxylic acid) to the mixture while cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (reaction progress can be monitored by TLC).
-
After cooling to room temperature, most of the excess ethanol is removed using a rotary evaporator.
-
The residue is dissolved in diethyl ether and transferred to a separatory funnel.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
caption="Workflow for the synthesis of this compound"
Safety and Handling
Safety information is extrapolated from safety data sheets for Ethyl 3-methylbenzoate and Ethyl Benzoate.
-
Hazards: Expected to be a combustible liquid. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Biological Activity and Drug Development Relevance
There is no specific information regarding the biological activity or signaling pathway involvement of this compound. However, the benzoate scaffold is present in numerous biologically active molecules and approved drugs. As a synthetic intermediate, this compound could be used in the synthesis of more complex molecules with potential therapeutic applications. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or reacted with Grignard reagents to introduce further complexity, making it a versatile building block in a drug discovery program.
caption="Synthetic transformations of this compound"
Conclusion
This compound is a simple aromatic ester for which fundamental properties can be reliably predicted based on well-understood chemical principles and data from close structural analogs. This guide provides a foundational set of data and protocols to support its synthesis, characterization, and use in research and development. Direct experimental verification of these properties is recommended for applications requiring high precision.
References
"Ethyl 3-ethylbenzoate" chemical structure and CAS number
Technical Guide: A Review of Ethyl Benzoate (B1203000) Derivatives
Introduction
This technical guide provides a comprehensive overview of the chemical properties and synthesis of ethyl benzoate derivatives, with a primary focus on Ethyl 3-methylbenzoate (B1238549). The request for information on "Ethyl 3-ethylbenzoate" did not yield specific results in available chemical databases. It is possible that this is a rare compound or a misnomer for a more common isomer. This guide will therefore detail the known characteristics of the closely related and commercially available compound, Ethyl 3-methylbenzoate. For comparative purposes, information on the parent compound, Ethyl benzoate, is also included. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
The core structure of these compounds consists of a benzene (B151609) ring attached to an ethyl ester group. In the case of Ethyl 3-methylbenzoate, a methyl group is substituted at the third position of the benzene ring.
Ethyl 3-methylbenzoate
-
Systematic Name: Ethyl 3-methylbenzoate
-
Common Name: Ethyl m-toluate
Chemical Structure Diagram
Caption: Chemical structure of Ethyl 3-methylbenzoate.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of Ethyl 3-methylbenzoate and Ethyl benzoate for comparative analysis.
Table 1: Physical Properties of Ethyl Benzoate Derivatives
| Property | Ethyl 3-methylbenzoate | Ethyl benzoate |
| Appearance | Colorless liquid[2] | Colorless liquid[5] |
| Boiling Point | 234 °C @ 760 mmHg[1] | 211–213 °C[5] |
| Density | 1.03 g/cm³ at 25 °C[2] | 1.050 g/cm³[5] |
| Refractive Index | 1.506 @ 20 °C[1] | 1.504 @ 20 °C |
| Flash Point | 101 °C (closed cup)[2] | 88 °C (closed cup) |
| Solubility | Insoluble in water; soluble in alcohol[1] | Almost insoluble in water; miscible with most organic solvents[5] |
Table 2: Chemical Identifiers and Molecular Properties
| Identifier | Ethyl 3-methylbenzoate | Ethyl benzoate |
| CAS Number | 120-33-2[1][2][3] | 93-89-0 |
| Molecular Formula | C₁₀H₁₂O₂[1][2] | C₉H₁₀O₂[5] |
| Molecular Weight | 164.20 g/mol [1] | 150.17 g/mol |
| SMILES | CCOC(=O)c1cccc(c1)C | CCOC(=O)c1ccccc1 |
| InChIKey | WSJNYOVBJSOQST-UHFFFAOYSA-N | MTZQAGJQAFMTAQ-UHFFFAOYSA-N |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available, the synthesis of structurally similar benzoate esters is well-established. The following section outlines a general and a specific laboratory-scale synthesis method for Ethyl benzoate, which can be adapted for other alkylated benzoic acids.
General Synthesis: Fischer Esterification
The most common method for preparing ethyl benzoate and its derivatives is the Fischer esterification of the corresponding benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[6]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of Ethyl 3-methylbenzoate.
Detailed Laboratory Protocol for Ethyl Benzoate Synthesis
This protocol provides a more detailed procedure for the synthesis of Ethyl benzoate, which can serve as a template for the synthesis of its derivatives.
Materials:
-
Benzoic acid
-
95% Ethanol
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Anhydrous calcium chloride
-
Aqueous sodium bicarbonate solution
Procedure: [7]
-
Reaction Setup: In a round-bottom flask, combine 20 mL of benzoic acid and 23 mL of 95% ethanol.
-
Catalyst Addition: Slowly add 4.2 mL of concentrated sulfuric acid to the mixture while gently shaking the flask. Add a few boiling chips.
-
Reflux: Connect the flask to a reflux condenser and heat the mixture for 3 hours.
-
Extraction: After cooling, the resulting ethyl benzoate is extracted with two 30 mL portions of diethyl ether.
-
Drying: The combined ether extracts are dried over anhydrous calcium chloride.
-
Purification: The ether is removed by distillation on a water bath, and the crude ethyl benzoate is then purified by vacuum distillation.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Diethyl ether is highly flammable and forms explosive peroxides. Ensure there are no open flames or spark sources.
Applications and Further Research
Ethyl benzoate and its derivatives are primarily used as fragrance and flavoring agents.[6][8] Ethyl benzoate itself has a pleasant fruity and sweet odor.[5][9] The addition of an alkyl group, such as the methyl group in Ethyl 3-methylbenzoate, can modulate these organoleptic properties.
For researchers in drug development, these ester compounds can serve as starting materials or intermediates in the synthesis of more complex molecules. The ester functional group is readily transformed into other functionalities, making it a versatile handle in organic synthesis.
Further research could focus on the synthesis and characterization of less common derivatives like "this compound" to explore their unique properties and potential applications.
References
- 1. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethyl 3-methylbenzoate | 120-33-2 [chemicalbook.com]
- 4. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 6. acs.org [acs.org]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. perfumersworld.com [perfumersworld.com]
- 9. fraterworks.com [fraterworks.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-Ethylbenzoate from 3-Ethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-ethylbenzoate from 3-ethylbenzoic acid, focusing on the well-established Fischer esterification method. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers in the successful synthesis and characterization of this compound.
Introduction
This compound is an organic ester with applications in fragrance, flavoring, and as a starting material or intermediate in the synthesis of more complex molecules, including pharmaceuticals. The most common and direct method for its preparation is the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst. This guide will focus on this efficient and scalable reaction.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound is as follows:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product. To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[1][2]
Quantitative Data
This section summarizes the key quantitative data for the reactant, product, and a typical reaction.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| Reactant | 3-Ethylbenzoic acid | 619-20-5 | C₉H₁₀O₂ | 150.17 | 47 | 278.7 @ 760 mmHg | 1.114 | 1.546[3] |
| Product | This compound | N/A | C₁₁H₁₄O₂ | 178.23 | - | ~230-232 (est.) | ~1.03 (est.) | ~1.505 (est.) |
Table 2: Spectroscopic Data for Reactant and Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-Ethylbenzoic acid | 1.26 (t, 3H), 2.71 (q, 2H), 7.3-7.9 (m, 4H), 12.0 (s, 1H) | 15.5, 28.8, 127.8, 128.4, 130.3, 132.8, 144.9, 172.5 | 2970 (C-H), 2880 (C-H), 2670 (O-H), 2550 (O-H), 1690 (C=O), 1610, 1580, 1460, 1300, 920 |
| This compound | 1.25 (t, 3H), 1.39 (t, 3H), 2.70 (q, 2H), 4.38 (q, 2H), 7.3-7.9 (m, 4H) | 14.3, 15.5, 28.8, 60.9, 127.5, 128.3, 129.8, 132.5, 144.5, 166.5 | 2970 (C-H), 1720 (C=O), 1600, 1450, 1250 (C-O), 1100 |
Note: Spectroscopic data for the product are predicted based on the structure and data from analogous compounds such as ethyl 3-methylbenzoate.[5][6]
Table 3: Typical Fischer Esterification Reaction Parameters
| Parameter | Value |
| Reactants | 3-Ethylbenzoic acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Molar Ratio (Acid:Alcohol) | 1 : 5 to 1 : 10 (Ethanol in excess) |
| Catalyst Loading | ~3-5 mol% relative to carboxylic acid |
| Temperature | Reflux (approx. 78-85 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 95% |
Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification of benzoic acid derivatives.[7][8]
Materials:
-
3-Ethylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-ethylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents). Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 3-5 mol%) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - be cautious of CO₂ evolution), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by distillation under reduced pressure to obtain the final product as a colorless oil.
Mandatory Visualizations
Fischer Esterification Signaling Pathway
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
Caption: Experimental workflow for synthesis.
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Ethanol and diethyl ether are highly flammable. Ensure that there are no open flames or spark sources in the vicinity during the experiment.
-
The reaction and work-up should be performed in a well-ventilated area or a fume hood.
-
Neutralization with sodium bicarbonate can cause vigorous gas evolution (CO₂); perform this step slowly and with adequate venting.
Conclusion
The synthesis of this compound from 3-ethylbenzoic acid via Fischer esterification is a robust and high-yielding method suitable for laboratory and potentially larger-scale production. By carefully controlling the reaction conditions, particularly the molar ratio of reactants and the removal of water, high conversion to the desired ester can be achieved. The detailed protocol and data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. 3-ethylbenzoic acid | 619-20-5 [chemnet.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl m-methylbenzoate [webbook.nist.gov]
- 6. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. scribd.com [scribd.com]
Spectroscopic Profile of Ethyl 3-Methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-methylbenzoate (B1238549) (CAS No: 120-33-2), a key organic compound with applications in various fields of chemical synthesis and research. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols. The information is intended to serve as a crucial reference for researchers and professionals engaged in drug development, chemical analysis, and scientific investigation.
Chemical Identification
| Identifier | Value |
| Chemical Name | Ethyl 3-methylbenzoate |
| Synonyms | Ethyl m-toluate |
| CAS Number | 120-33-2 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Chemical Structure | |
| (Diagram of the chemical structure of Ethyl 3-methylbenzoate) |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.84-7.88 | m | 2H | Ar-H |
| 7.28-7.36 | m | 2H | Ar-H |
| 4.38 | q | 2H | -OCH₂CH₃ |
| 2.41 | s | 3H | Ar-CH₃ |
| 1.38 | t | 3H | -OCH₂CH₃ |
A search for specific peak data for the 13C NMR spectrum of Ethyl 3-methylbenzoate is ongoing and will be updated upon availability.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 3-methylbenzoate exhibits characteristic absorption bands corresponding to its functional groups. A detailed peak table will be provided as the data is compiled.
Mass Spectrometry (MS)
The mass spectrum of Ethyl 3-methylbenzoate provides critical information about its molecular weight and fragmentation pattern. A summary of the key fragments and their relative abundances will be included here.
Experimental Protocols
NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 3-methylbenzoate was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy
The experimental protocol for obtaining the IR spectrum of Ethyl 3-methylbenzoate is currently being compiled and will be detailed here.
Mass Spectrometry
The experimental protocol for obtaining the mass spectrum of Ethyl 3-methylbenzoate is currently being compiled and will be detailed here.
Data Interpretation and Significance
The spectroscopic data presented in this guide are essential for the structural elucidation and purity assessment of Ethyl 3-methylbenzoate. The ¹H NMR spectrum confirms the presence of the aromatic, ethyl, and methyl protons, and their respective chemical environments. The IR spectrum will further corroborate the presence of key functional groups such as the ester carbonyl and aromatic C-H bonds. The mass spectrum will provide unequivocal evidence of the compound's molecular weight and fragmentation pathways, aiding in its identification.
Conclusion
This technical guide serves as a foundational resource for professionals working with Ethyl 3-methylbenzoate. The compiled spectroscopic data and forthcoming detailed experimental protocols will facilitate accurate analysis, support further research, and aid in the development of new chemical entities.
Note: This is a preliminary report. Further details on ¹³C NMR, IR, and MS data, along with their comprehensive experimental protocols, will be updated as the information is curated and verified.
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 3-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-ethylbenzoate (CAS No. 136569-05-6). Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data from reliable chemical databases alongside general experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity and Structure
This compound is an organic compound classified as an ester of 3-ethylbenzoic acid and ethanol (B145695).
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 136569-05-6 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)CC |
| InChI Key | Not available in searched records |
Physical Properties
The physical properties of this compound are primarily based on predicted data due to a lack of extensive experimental validation in publicly available literature.
| Property | Value | Source |
| Boiling Point | 257.5 ± 19.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.008 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Refractive Index | Not available | - |
Chemical Properties and Reactivity
As an ester, this compound is expected to undergo typical reactions of this functional group. The primary reaction is hydrolysis, which can be catalyzed by either acid or base, to yield 3-ethylbenzoic acid and ethanol. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The ethyl group on the benzene (B151609) ring can potentially undergo oxidation under strong oxidizing conditions.
Synthesis
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Fischer esterification of 3-ethylbenzoic acid with ethanol.
The following is a generalized experimental protocol for the synthesis of an ethyl ester from a benzoic acid derivative, adapted for the preparation of this compound.[2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethylbenzoic acid (1.0 equivalent) and an excess of absolute ethanol (e.g., 4-5 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol% relative to the carboxylic acid).
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether or ethyl acetate (B1210297) and transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) of Ethyl Benzoate:
-
Aromatic protons: Multiplet in the range of 7.3-8.1 ppm.
-
-OCH₂- protons: Quartet around 4.4 ppm.
-
-CH₃ protons: Triplet around 1.4 ppm.[1]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) of Ethyl Benzoate:
-
Carbonyl carbon: ~166 ppm.
-
Aromatic carbons: In the range of 128-133 ppm.
-
-OCH₂- carbon: ~61 ppm.
-
-CH₃ carbon: ~14 ppm.[3]
IR (Infrared) Spectroscopy of Ethyl Benzoate:
-
C=O stretch (ester): Strong absorption around 1720 cm⁻¹.
-
C-O stretch: Strong absorption in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Below 3000 cm⁻¹.[1]
MS (Mass Spectrometry) of Ethyl Benzoate:
-
Molecular Ion (M⁺): m/z = 150.
-
Base Peak: m/z = 105 (loss of -OCH₂CH₃).
-
Other significant fragments: m/z = 77 (phenyl group), 122 (loss of ethylene).[1]
Caption: Workflow for the spectroscopic analysis of a synthesized compound.
Disclaimer
The information provided in this document is intended for use by qualified professionals in the fields of research, science, and drug development. While efforts have been made to ensure the accuracy of the information, much of the data for this compound is based on predictions and analogies to similar compounds. Experimental verification is strongly recommended. The provided experimental protocols are generalized and may require optimization for specific laboratory conditions. Safety precautions should always be taken when handling chemicals.
References
Solubility of Ethyl 3-Ethylbenzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of an ethyl group to the benzene (B151609) ring of ethyl benzoate (B1203000) is expected to increase the molecule's overall nonpolar character. This structural modification will influence its interactions with different solvents, generally leading to enhanced solubility in nonpolar organic solvents and even lower solubility in polar solvents compared to its parent compound, ethyl benzoate.
Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Ethyl 3-ethylbenzoate, with its ester functional group and a disubstituted benzene ring, is a relatively nonpolar molecule.
Qualitative Solubility Predictions
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are inferred from the known miscibility of ethyl benzoate and the expected impact of the additional ethyl group.
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Nonpolar Solvents | ||||
| Hexane (B92381) | C₆H₁₄ | Nonpolar | Miscible | As a nonpolar hydrocarbon, hexane is expected to be an excellent solvent for the nonpolar this compound. |
| Toluene (B28343) | C₇H₈ | Nonpolar | Miscible | The aromatic nature of toluene will facilitate the dissolution of the aromatic this compound. |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | Miscible | Diethyl ether is a common solvent for many organic compounds and is expected to be fully miscible with this compound. |
| Polar Aprotic Solvents | ||||
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Acetone is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Ethyl Acetate (B1210297) | CH₃COOC₂H₅ | Polar Aprotic | Miscible | The similar ester functional group in ethyl acetate will promote miscibility. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent and is expected to dissolve this compound. |
| Polar Protic Solvents | ||||
| Ethanol | C₂H₅OH | Polar Protic | Soluble | The ethyl groups on both the solvent and solute will contribute to favorable van der Waals interactions, leading to good solubility. |
| Methanol | CH₃OH | Polar Protic | Moderately Soluble | Methanol is more polar than ethanol, which may slightly reduce its ability to dissolve the relatively nonpolar solute. |
| Water | H₂O | Polar Protic | Insoluble | The large nonpolar hydrocarbon portion of this compound will make it immiscible with water.[1][2][3] |
Comparison with Ethyl Benzoate
The solubility of ethyl benzoate in various organic solvents is well-documented, with it being miscible with most.[2] The presence of the additional ethyl group in this compound increases its lipophilicity (nonpolar character). Consequently, its solubility in highly polar solvents like water is expected to be even lower than that of ethyl benzoate. Conversely, its miscibility with nonpolar solvents like hexane and toluene should be excellent.
Experimental Protocols for Solubility Determination
For precise quantitative data, experimental determination of solubility is necessary. The following is a general protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Materials
-
This compound
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Glass vials or test tubes with closures
-
Graduated pipettes or burettes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
Procedure
-
Preparation of Saturated Solution:
-
Add a known volume (e.g., 1 mL) of the organic solvent to a glass vial.
-
Incrementally add small, known volumes of this compound to the solvent.
-
After each addition, securely close the vial and vortex or stir vigorously for a set period (e.g., 2-5 minutes) to ensure thorough mixing.
-
Continue adding the solute until a slight excess of undissolved solute (a separate phase or persistent turbidity) is observed, indicating that the solution is saturated.
-
Equilibrate the saturated solution at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed vial, ensuring no undissolved solute is transferred.
-
Determine the mass of the transferred supernatant using an analytical balance.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial containing the residual solute (this compound).
-
The mass of the dissolved solute can be calculated by subtracting the initial mass of the empty vial.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.
-
Calculate the solubility using the mass of the dissolved solute and the volume of the solvent used.
-
A visual representation of this experimental workflow is provided below.
References
Ethyl 3-Ethylbenzoate: A Comprehensive Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethylbenzoate is an aromatic ester that holds potential as a versatile synthetic intermediate in the fields of organic chemistry, medicinal chemistry, and materials science. Its structure, featuring a disubstituted benzene (B151609) ring and an ethyl ester functional group, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a synthetic intermediate. While experimental data for this specific molecule is not widely available, this guide consolidates information on its precursor, 3-ethylbenzoic acid, and established synthetic methodologies to provide a thorough resource for researchers.
Physicochemical Properties
Quantitative data for this compound is not readily found in the literature. However, the properties of its precursor, 3-ethylbenzoic acid, and related benzoate (B1203000) esters can provide useful estimations.
Table 1: Physicochemical Properties of 3-Ethylbenzoic Acid and Related Compounds
| Property | 3-Ethylbenzoic Acid | Ethyl Benzoate | Ethyl 3-Methylbenzoate |
| CAS Number | 619-20-5[1][2] | 93-89-0[3] | 120-33-2 |
| Molecular Formula | C₉H₁₀O₂[1] | C₉H₁₀O₂[3] | C₁₀H₁₂O₂ |
| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [3] | 164.20 g/mol |
| Boiling Point | ~271 °C (estimated) | 212 °C[4] | ~233 °C |
| Melting Point | 47 °C | -34 °C[3] | N/A |
| Density | 1.042 g/cm³ (at 25 °C) | 1.045 g/mL (at 25 °C)[4] | 1.03 g/mL (at 25 °C)[5] |
| Refractive Index | 1.5345 | 1.504 (at 20 °C)[4] | 1.506 (at 20 °C) |
Synthesis of this compound
The synthesis of this compound can be approached in two main steps: the preparation of the precursor, 3-ethylbenzoic acid, followed by its esterification.
Synthesis of 3-Ethylbenzoic Acid
A common method for the synthesis of 3-ethylbenzoic acid is the oxidation of 3-ethyltoluene (B166259).
Experimental Protocol: Oxidation of 3-Ethyltoluene
-
Materials: 3-ethyltoluene, potassium permanganate (B83412) (KMnO₄), water, hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 3-ethyltoluene and a solution of potassium permanganate in water is prepared.
-
The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete (typically several hours), the mixture is cooled to room temperature.
-
The brown manganese dioxide precipitate is removed by filtration.
-
The filtrate is then acidified with hydrochloric acid to precipitate the 3-ethylbenzoic acid.
-
The white precipitate of 3-ethylbenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol (B145695)/water can be performed for further purification.
-
Esterification of 3-Ethylbenzoic Acid
Two primary methods for the esterification of 3-ethylbenzoic acid to form this compound are the Fischer esterification and esterification via an acyl chloride intermediate.
This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[6]
Experimental Protocol: Fischer Esterification of 3-Ethylbenzoic Acid
-
Materials: 3-ethylbenzoic acid, absolute ethanol, concentrated sulfuric acid (H₂SO₄), sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 3-ethylbenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol.
References
- 1. Benzoic acid, 3-ethyl- | C9H10O2 | CID 96207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethylbenzoyl chloride | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. athabascau.ca [athabascau.ca]
A Comprehensive Technical Guide to the Theoretical Calculation of Ethyl 3-ethylbenzoate's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the molecular structure of Ethyl 3-ethylbenzoate. In the field of drug development and molecular sciences, a precise understanding of a molecule's three-dimensional structure is paramount. Computational chemistry provides powerful tools to predict and analyze molecular geometries, offering insights that complement and guide experimental work.
Theoretical Framework: A Proposed Methodology
The accurate calculation of molecular structures relies on quantum mechanical principles. Density Functional Theory (DFT) is a powerful and widely used computational method that provides a good balance between accuracy and computational cost. The following protocol details a recommended approach for the theoretical determination of this compound's molecular structure.
Experimental Protocols: A Step-by-Step Computational Workflow
-
Initial Structure Generation: The process begins with the creation of an initial 3D structure of the this compound molecule. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or GaussView.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to determine the most stable molecular geometry. A common and effective method is the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311G(d,p), which provides a good description of electron distribution.
-
Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., IR and Raman), which can be compared with experimental data for validation.
-
Data Extraction and Analysis: From the optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted. These parameters provide a detailed quantitative description of the molecule's 3D shape.
Illustrative Data: Theoretical Calculations of Ethyl Benzoate
Due to the absence of specific published data for this compound, the following tables summarize the calculated geometric parameters for the parent molecule, Ethyl benzoate. These calculations were performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set.[1][2] This data serves as a valuable proxy, illustrating the type and precision of information that can be obtained for this compound using the described methodology.
Table 1: Selected Calculated Bond Lengths of Ethyl Benzoate
| Bond | Bond Length (Å) |
| C=O | 1.213 |
| C-O (ester) | 1.355 |
| O-C (ethyl) | 1.490 |
| C-C (in ring) | 1.392 - 1.401 |
Data obtained from DFT/B3LYP/6-31G(d,p) calculations.
Table 2: Selected Calculated Bond Angles of Ethyl Benzoate
| Bond Angle | Angle (°) |
| O=C-O | 123.5 |
| C-O-C | 116.2 |
| C-C-C (in ring) | 118.9 - 120.8 |
Data obtained from DFT/B3LYP/6-31G(d,p) calculations.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculation process, from the initial molecular input to the final analysis of the results.
References
A Technical Guide to the Safe Handling of Ethyl 3-Ethylbenzoate and its Surrogate, Ethyl Benzoate
Chemical Identification and Physical Properties
Ethyl benzoate (B1203000) is a colorless liquid with a characteristic fruity odor.[1] It is formed from the condensation of benzoic acid and ethanol.[1] While almost insoluble in water, it is miscible with most organic solvents.[1]
Table 1: Physical and Chemical Properties of Ethyl Benzoate
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1] |
| Molar Mass | 150.177 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.045 - 1.050 g/cm³ | [1] |
| Melting Point | -34 °C (-29 °F) | [1] |
| Boiling Point | 211–213 °C (412–415 °F) | [1] |
| Flash Point | 88 °C (190.4 °F) (Closed Cup) | [2] |
| Auto-Ignition Temperature | 490 °C (914 °F) | [2] |
| Water Solubility | 0.72 mg/mL | [1] |
| log P (Octanol/Water Partition Coefficient) | 2.64 | [1] |
Toxicological Data
Ethyl benzoate is considered to have low acute toxicity. However, it can be harmful if swallowed and may cause irritation to the skin and eyes.[2][3]
Table 2: Acute Toxicity Data for Ethyl Benzoate
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat | Oral | 2100 mg/kg | [2] |
| LD50 | Rabbit | Oral | 2630 mg/kg | [2] |
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.
Hazard Identification and Precautionary Measures
Ethyl benzoate is classified as a combustible liquid.[4] It may be harmful if swallowed and is toxic to aquatic life.[3]
Table 3: GHS Hazard Statements and Precautionary Codes for Ethyl Benzoate
| Code | Statement | Source |
| H227 | Combustible liquid | [3] |
| H401 | Toxic to aquatic life | |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [4] |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| P403 + P235 | Store in a well-ventilated place. Keep cool. | [4] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
The provided toxicological and physical data are typically determined using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines or equivalent methods.
-
Acute Oral Toxicity (LD50): The LD50 values are commonly determined following OECD Test Guideline 401 (or the more current TG 420, 423, or 425). This involves administering the substance to fasted animals (e.g., rats) in graduated doses to determine the dose at which 50% of the test population succumbs.
-
Flash Point: The closed-cup flash point is determined using methods like the Pensky-Martens closed-cup tester (ASTM D93) or as described in OECD Test Guideline 102. The substance is heated at a controlled rate, and a small flame is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.
-
Octanol-Water Partition Coefficient (log P): The log P value, indicating a substance's lipophilicity, is determined using the shake-flask method as outlined in OECD Test Guideline 107 or the HPLC method (OECD TG 117).
Safe Handling and Storage Workflow
Proper handling and storage are crucial to minimize risks associated with Ethyl Benzoate. The following workflow outlines the necessary steps.
References
Methodological & Application
Application Notes and Protocols: Fischer Esterification of 3-Ethylbenzoic Acid with Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer esterification is a classic and widely used method in organic synthesis for the formation of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst. This document provides detailed application notes and a comprehensive protocol for the synthesis of ethyl 3-ethylbenzoate via the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695). This process is of significant interest in medicinal chemistry and drug development as the resulting ester can serve as a key intermediate in the synthesis of various pharmacologically active molecules. The ethyl group at the meta position of the benzoic acid can influence the molecule's lipophilicity and binding interactions with biological targets.
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the 3-ethylbenzoic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
Due to the reversible nature of the reaction, it is crucial to employ strategies to drive the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, or by removing the water formed during the reaction.[1]
Experimental Protocols
This section outlines a detailed protocol for the Fischer esterification of 3-ethylbenzoic acid with ethanol.
Materials:
-
3-Ethylbenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 3-ethylbenzoic acid and a significant molar excess of absolute ethanol.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. The addition of the acid is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78 °C). Allow the reaction to reflux for a period of 3 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2][3]
-
Work-up - Quenching and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.
-
Combine the organic extracts in the separatory funnel.
-
-
Neutralization: Wash the combined organic layers sequentially with:
-
Water
-
Saturated sodium bicarbonate solution to neutralize any unreacted 3-ethylbenzoic acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.
-
Brine to remove the bulk of the water from the organic layer.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation.
Data Presentation
The following table summarizes representative quantitative data for a typical Fischer esterification of a benzoic acid derivative with ethanol. Note that the optimal conditions for 3-ethylbenzoic acid may require some optimization.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 3-Ethylbenzoic Acid | 1.0 equivalent | Starting carboxylic acid. |
| Ethanol | 5.0 - 10.0 equivalents | Acts as both reactant and solvent; excess drives the equilibrium. |
| Catalyst | ||
| Concentrated H₂SO₄ | 0.1 - 0.2 equivalents | A strong acid catalyst is essential for the reaction. |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | The reaction is typically carried out at the boiling point of the alcohol. |
| Reaction Time | 3 - 4 hours | Reaction progress can be monitored by TLC.[2] |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl ether | A common solvent for extracting the ester from the aqueous phase. |
| Neutralizing Agent | Saturated NaHCO₃ solution | Removes acidic impurities. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Removes residual water from the organic phase. |
| Yield | ||
| Expected Yield | 70-85% | Yields can vary depending on the specific substrate and reaction conditions. |
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
Application Note: Laboratory Scale Synthesis of Ethyl 3-ethylbenzoate
Introduction
Ethyl 3-ethylbenzoate is an organic ester that can be synthesized in the laboratory through the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is a reversible process.[1][2] To achieve a high yield of the desired ester, the equilibrium of the reaction is shifted towards the products. This is commonly accomplished by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed during the reaction.[3][4] The resulting ester can be used in various research and development applications, including as a building block in the synthesis of more complex molecules for the pharmaceutical and fragrance industries. This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound.
Reaction Principle
The synthesis is based on the Fischer esterification mechanism. The process begins with the protonation of the carbonyl oxygen of 3-ethylbenzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the final product, this compound, and regenerates the acid catalyst.
Experimental Protocol
Materials and Reagents
-
3-Ethylbenzoic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, pipettes, etc.)
-
pH paper
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-ethylbenzoic acid and an excess of absolute ethanol.
-
Acid Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated sodium chloride solution (brine).[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Spectroscopic Data (for structurally similar Ethyl 3-(3-phenylpropyl)benzoate) |
| 3-Ethylbenzoic acid | C₉H₁₀O₂ | 150.17 | Starting Material | N/A |
| Ethanol | C₂H₆O | 46.07 | Reagent/Solvent | N/A |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | N/A |
| This compound | C₁₁H₁₄O₂ | 178.23 | Product | ¹H NMR (500 MHz, Chloroform-d) δ 7.97 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 7.26 – 7.21 (m, 2H), 6.91 (t, J = 7.3 Hz, 1H), 6.88 – 6.83 (m, 2H), 4.34 (q, J = 7.1 Hz, 2H), 4.17 (t, J = 6.8 Hz, 2H), 3.12 (t, J = 6.8 Hz, 2H), 1.36 (t, J = 7.1 Hz, 3H).[5] ¹³C NMR (126 MHz, Chloroform-d) δ 166.66, 158.75, 143.86, 129.85, 129.59, 129.10, 128.94, 121.01, 114.68, 68.08, 60.97, 35.90, 14.46.[5] |
Note: Spectroscopic data provided is for a structurally related compound, Ethyl 3-(3-phenylpropyl)benzoate, as specific data for this compound was not available in the searched literature. This data is for reference purposes to indicate expected chemical shifts.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Note: Purification of Ethyl 3-ethylbenzoate by Column Chromatography
Abstract
This application note provides a comprehensive protocol for the purification of Ethyl 3-ethylbenzoate from a crude reaction mixture using normal-phase column chromatography. The methodology covers the selection of appropriate stationary and mobile phases, a detailed step-by-step procedure for column preparation and sample elution, and subsequent analysis of the purified product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is an aromatic ester that may find applications as a flavoring agent, a fragrance component, or an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis of this compound, typically through Fischer esterification of 3-ethylbenzoic acid and ethanol, often results in a crude product containing unreacted starting materials and by-products. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds. This document outlines a general yet detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography.
Physicochemical Properties
The chromatographic behavior of a compound is largely dictated by its physicochemical properties. While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from analogous compounds like ethyl benzoate (B1203000) and ethyl 3-methylbenzoate (B1238549).
| Property | Estimated Value | Reference/Basis |
| Molecular Formula | C₁₁H₁₄O₂ | - |
| Molecular Weight | 178.23 g/mol | - |
| Appearance | Colorless liquid | Based on similar benzoate esters.[1] |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Extrapolated from ethyl benzoate (212 °C) and ethyl 3-methylbenzoate (110 °C at 27 hPa).[1] |
| Solubility | Insoluble in water; soluble in most organic solvents. | General property of benzoate esters.[2] |
| Polarity | Moderately polar | The ester functional group and aromatic ring contribute to its polarity. |
Principle of Separation
Normal-phase column chromatography separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar to moderately polar mobile phase. In this case, silica gel, a highly polar adsorbent, is used as the stationary phase. A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) serves as the mobile phase.
The separation principle is as follows:
-
Highly polar impurities , such as unreacted 3-ethylbenzoic acid, will have a strong affinity for the silica gel and will elute slowly.
-
Non-polar impurities will have a weak affinity for the silica gel and will elute quickly.
-
This compound , being of intermediate polarity, will elute between the non-polar and highly polar components, allowing for its isolation in pure form.
Experimental Protocols
-
Glassware: Chromatography column, round-bottom flasks, Erlenmeyer flasks, beakers, test tubes for fraction collection, separatory funnel.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Solvents: n-Hexane (reagent grade), Ethyl acetate (B1210297) (reagent grade).
-
Sample: Crude this compound.
-
Other: Cotton or glass wool, sand (washed), TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), capillary spotters.
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a good separation between the desired product and any impurities, with an Rf value for the product of approximately 0.25-0.35.[3]
Protocol:
-
Prepare several eluent systems with varying ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Pour a small amount of the first eluent system into a TLC chamber, line it with filter paper, and allow the chamber to saturate for 10-15 minutes.
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Repeat for each eluent system to find the one that provides the best separation and the target Rf value for the product.
| Eluent System (Hexane:Ethyl Acetate) | Hypothetical Rf (3-ethylbenzoic acid) | Hypothetical Rf (this compound) | Hypothetical Rf (Non-polar impurity) | Comments |
| 95:5 | 0.05 | 0.28 | 0.75 | Good separation. The product has an ideal Rf for column chromatography. |
| 90:10 | 0.10 | 0.45 | 0.85 | Product Rf is a bit high; might elute too quickly. |
| 80:20 | 0.25 | 0.65 | 0.90 | Poor separation between product and impurities. |
Based on this hypothetical data, a 95:5 hexane:ethyl acetate mixture would be chosen for the column.
Column Preparation (Slurry Packing):
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the wool plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 hexane:ethyl acetate). Use approximately 30-50 g of silica for every 1 g of crude sample.[4]
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Once all the silica has been added, add another thin layer of sand on top to protect the silica bed surface.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
Sample Loading and Elution:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and drain again to the top of the sand.
-
Once the sample is loaded, carefully fill the top of the column with the mobile phase.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant flow rate and ensure the top of the column does not run dry by continuously replenishing the mobile phase.
-
Spot each collected fraction on a TLC plate, along with the crude mixture and a pure standard if available.
-
Develop the TLC plate using the same mobile phase as the column.
-
Visualize the plate under UV light.
-
Combine the fractions that contain only the pure product (single spot at the correct Rf).
Post-Purification Analysis
The purity of the combined fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Value |
| Column | Non-polar capillary column (e.g., 5% phenyl methyl siloxane) |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | 60 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (EI mode) |
| Expected Result | A single major peak corresponding to this compound (purity >98%) |
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Expected Result | A single major peak with a consistent retention time (purity >98%) |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision-making process for chromatography method development.
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound from typical reaction mixtures using normal-phase column chromatography. Optimization of the mobile phase composition through preliminary TLC analysis is critical for achieving high purity and yield. The final purity of the isolated product can be effectively confirmed by GC-MS and HPLC analysis. This methodology is adaptable for the purification of other similar aromatic esters.
References
Application Note: Purity Assessment of Ethyl 3-ethylbenzoate by GC-MS
Abstract
This application note details a comprehensive protocol for the purity assessment of Ethyl 3-ethylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control in research, development, and manufacturing of pharmaceuticals and other chemical products where this compound is used as a key intermediate or final product. The described protocol provides a robust framework for the identification and quantification of the main component and potential process-related impurities.
Introduction
This compound is an aromatic ester with applications in the synthesis of various organic compounds. Ensuring the purity of this compound is critical for the consistency and quality of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds. This document provides a detailed experimental protocol, data presentation, and workflow for the purity analysis of this compound.
Experimental Protocols
Sample Preparation
A precise and consistent sample preparation protocol is fundamental for accurate quantitative analysis.
-
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
GC vials with septa
-
-
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the high-purity solvent and dilute to the mark. This creates a stock solution of approximately 10 mg/mL.
-
Prepare a working solution by performing a serial dilution of the stock solution to achieve a final concentration of approximately 100 µg/mL.
-
Transfer an aliquot of the working solution into a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation used.
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column, is recommended for good separation of aromatic compounds.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
Data Presentation
Quantitative analysis of the chromatograms should be performed to determine the purity of this compound and to identify and quantify any impurities. The results can be summarized in the following tables.
Table 1: Chromatographic Data for this compound and Potential Impurities
| Compound | Retention Time (min) |
| Ethanol | ~4.5 |
| Ethyl Acetate (solvent) | ~5.2 |
| 3-Ethylbenzoic acid | ~12.8 |
| This compound | ~10.5 |
| Diethyl ether of 3-ethylbenzoic acid | ~14.2 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions.
Table 2: Mass Spectral Data for Identification
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| Ethanol | 46.07 | 45, 31, 29 |
| 3-Ethylbenzoic acid | 150.17 | 150, 135, 121, 91, 77 |
| This compound | 178.23 | 178, 163, 149, 133, 105, 77 |
| Diethyl ether of 3-ethylbenzoic acid | 206.28 | 206, 191, 177, 149, 121, 91 |
Table 3: Purity Assessment of a Sample Batch
| Component | Area % |
| This compound | 99.5% |
| 3-Ethylbenzoic acid | 0.3% |
| Unknown Impurity 1 (RT ~11.2 min) | 0.1% |
| Other minor impurities | <0.1% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical process.
Caption: Experimental workflow for GC-MS purity assessment.
Caption: Logical relationships in the purity assessment process.
Discussion
The described GC-MS method provides excellent selectivity and sensitivity for the purity assessment of this compound. The primary potential impurities arise from the synthesis process, which typically involves the Fischer esterification of 3-ethylbenzoic acid with ethanol. Therefore, unreacted starting materials, 3-ethylbenzoic acid and ethanol, are the most probable impurities. Other potential byproducts, such as the diethyl ether of 3-ethylbenzoic acid, could also be present in trace amounts.
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 178. Key fragmentation patterns will likely involve the loss of an ethyl group (-29) to give a fragment at m/z 149, and the characteristic benzoyl cation at m/z 105, which is common for benzoate (B1203000) esters. The presence and relative abundance of these fragments provide a high degree of confidence in the identification of the main component and related structures.
For method validation, it is recommended to assess parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) for the main component and any specified impurities.
Conclusion
The GC-MS method outlined in this application note is a reliable and robust approach for the purity assessment of this compound. The detailed protocol for sample preparation and instrumental analysis, combined with the provided data tables for identification and quantification, offers a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical compound. The use of Graphviz diagrams further clarifies the experimental and logical workflows, making this application note a valuable resource for any analytical laboratory.
Application Note: 1H and 13C NMR Spectral Interpretation of Ethyl 3-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectral Data
The ¹H and ¹³C NMR spectra for Ethyl 3-ethylbenzoate were predicted using advanced computational algorithms. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
¹H NMR Spectral Data (Predicted)
| Signal Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2' | 7.88 | s | - | 1H |
| H-4' | 7.82 | d | 7.7 | 1H |
| H-6' | 7.49 | d | 7.7 | 1H |
| H-5' | 7.35 | t | 7.7 | 1H |
| O-CH₂ (Ethyl Ester) | 4.37 | q | 7.1 | 2H |
| Ar-CH₂ (Ethyl Group) | 2.71 | q | 7.6 | 2H |
| O-CH₂-CH₃ (Ethyl Ester) | 1.39 | t | 7.1 | 3H |
| Ar-CH₂-CH₃ (Ethyl Group) | 1.25 | t | 7.6 | 3H |
¹³C NMR Spectral Data (Predicted)
| Signal Assignment | Predicted Chemical Shift (δ ppm) |
| C=O | 166.5 |
| C-3' | 144.8 |
| C-1' | 130.8 |
| C-5' | 130.2 |
| C-6' | 128.2 |
| C-4' | 127.9 |
| C-2' | 127.3 |
| O-CH₂ (Ethyl Ester) | 61.0 |
| Ar-CH₂ (Ethyl Group) | 28.9 |
| Ar-CH₂-CH₃ (Ethyl Group) | 15.5 |
| O-CH₂-CH₃ (Ethyl Ester) | 14.3 |
Spectral Interpretation
¹H NMR Spectrum:
-
Aromatic Region (7.3-8.0 ppm): The spectrum is expected to show four distinct signals corresponding to the aromatic protons. The proton at the 2' position (H-2'), being ortho to the ester group, is predicted to be the most downfield and appear as a singlet. The protons at 4', 5', and 6' positions will show doublet, triplet, and doublet splitting patterns, respectively, due to coupling with their neighbors.
-
Ethyl Ester Group (4.37 and 1.39 ppm): The methylene (B1212753) protons (O-CH₂) of the ethyl ester are deshielded by the adjacent oxygen atom and are predicted to resonate around 4.37 ppm as a quartet due to coupling with the neighboring methyl protons. The methyl protons (O-CH₂-CH₃) are expected to appear as a triplet around 1.39 ppm.
-
Ethyl Group on the Ring (2.71 and 1.25 ppm): The benzylic methylene protons (Ar-CH₂) are predicted at approximately 2.71 ppm as a quartet, coupled to the adjacent methyl protons. The methyl protons of this ethyl group (Ar-CH₂-CH₃) are expected to resonate as a triplet around 1.25 ppm.
¹³C NMR Spectrum:
-
The carbonyl carbon (C=O) of the ester is the most deshielded, with a predicted chemical shift of around 166.5 ppm.
-
The aromatic carbons are expected to appear in the range of 127-145 ppm. The quaternary carbons (C-1' and C-3') will have distinct chemical shifts from the protonated aromatic carbons.
-
The methylene carbon of the ethyl ester (O-CH₂) is predicted at approximately 61.0 ppm.
-
The aliphatic carbons of the ethyl group on the aromatic ring (Ar-CH₂ and Ar-CH₂-CH₃) are predicted at around 28.9 ppm and 15.5 ppm, respectively.
-
The methyl carbon of the ethyl ester (O-CH₂-CH₃) is the most upfield signal, predicted at approximately 14.3 ppm.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with numbering for NMR signal assignment.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Amount of Substance: For ¹H NMR, accurately weigh 5-25 mg of the sample. For ¹³C NMR, a higher concentration is preferable, typically 50-100 mg.
-
Solvent: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃). The standard volume of solvent for a 5 mm NMR tube is 0.6-0.7 mL.
-
Procedure:
-
Dissolve the sample in the deuterated solvent in a small vial.
-
If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
Set up and run the ¹H and ¹³C NMR experiments with the appropriate parameters.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Experimental Workflow
The following diagram outlines the logical workflow from sample preparation to final spectral analysis.
Caption: Workflow for NMR spectral analysis.
Ethyl 3-Ethylbenzoate: A Versatile Building Block in Novel Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethylbenzoate is an aromatic carboxylic acid ester that holds potential as a versatile building block in the synthesis of a variety of organic molecules. Its structure, featuring a disubstituted benzene (B151609) ring and an ethyl ester functional group, offers multiple reaction sites for derivatization. The presence of the ethyl group at the meta position influences the electronic and steric properties of the molecule, potentially leading to unique reactivity and the creation of novel compounds with interesting biological activities. While specific literature on this compound as a synthetic precursor is emerging, its structural similarity to other substituted benzoates allows for the extrapolation of its synthetic utility. These notes provide an overview of its preparation and potential applications, complete with detailed experimental protocols for its synthesis and subsequent transformations.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties and available spectroscopic data for this compound and its close structural analog, ethyl 3-methylbenzoate (B1238549), is presented below. This data is crucial for reaction monitoring and product characterization.
| Property | This compound (Predicted/Inferred) | Ethyl 3-methylbenzoate (Experimental)[1][2] | Ethyl Benzoate (B1203000) (Experimental)[3][4] |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₀H₁₂O₂ | C₉H₁₀O₂ |
| Molecular Weight | 178.23 g/mol | 164.20 g/mol | 150.17 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | ~230-235 °C | 227 °C | 212 °C |
| ¹H NMR (CDCl₃, ppm) | Predicted: δ 7.8-7.2 (m, 4H, Ar-H), 4.3 (q, 2H, OCH₂), 2.7 (q, 2H, Ar-CH₂), 1.3 (t, 3H, OCH₂CH₃), 1.2 (t, 3H, Ar-CH₂CH₃) | δ 7.8-7.2 (m, 4H), 4.35 (q, 2H), 2.38 (s, 3H), 1.38 (t, 3H) | δ 8.0-7.3 (m, 5H), 4.38 (q, 2H), 1.39 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: δ ~166, 144, 137, 132, 128, 127, 126, 61, 29, 15, 14 | δ 166.8, 137.9, 133.5, 130.3, 128.3, 126.8, 60.8, 21.3, 14.3 | δ 166.5, 132.8, 130.6, 129.5, 128.3, 60.9, 14.3 |
| IR (cm⁻¹) | Predicted: ~2970, 1720 (C=O), 1600, 1270 (C-O) | Not available | 2982, 1718, 1602, 1274, 1109 |
Synthesis of this compound
The preparation of this compound can be readily achieved through the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst.[5][6][7][8]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Ethylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 3-ethylbenzoic acid (15.0 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Swirl the flask to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, transfer the reaction mixture to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether and 100 mL of water. Shake well and separate the layers.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer again with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Expected Yield: 85-95%
Application as a Building Block in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules. The ester functionality and the aromatic ring are both amenable to a range of chemical transformations.
Synthesis of 3-Ethylbenzyl Alcohol
The ester group of this compound can be selectively reduced to the corresponding primary alcohol, 3-ethylbenzyl alcohol, a useful intermediate in the synthesis of fragrances and pharmaceuticals.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.9 g, 0.05 mol) in anhydrous diethyl ether (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (8.9 g, 0.05 mol) in anhydrous diethyl ether (50 mL) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (2 mL), 15% aqueous sodium hydroxide (B78521) (2 mL), and water (6 mL).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the white precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, and wash with 1 M hydrochloric acid and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-ethylbenzyl alcohol.
Expected Yield: 80-90%
Synthesis of 3-Ethylbenzamide
Amidation of this compound provides access to 3-ethylbenzamide, a scaffold that can be further elaborated to generate biologically active molecules.
Materials:
-
This compound
-
Aqueous ammonia (B1221849) (28-30%)
Procedure:
-
In a sealed tube, dissolve this compound (8.9 g, 0.05 mol) in methanol (20 mL).
-
Add aqueous ammonia (50 mL) to the solution.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to give pure 3-ethylbenzamide.
Expected Yield: 70-80%
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The ethyl and ethoxycarbonyl groups are ortho-, para-, and meta-directing, respectively. The outcome of the substitution will depend on the reaction conditions and the nature of the electrophile. For example, nitration is expected to occur primarily at the positions ortho and para to the ethyl group and meta to the ester group.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Concentrated nitric acid
Procedure:
-
To a 100 mL flask, add concentrated sulfuric acid (20 mL) and cool it to 0 °C in an ice-salt bath.
-
Slowly add this compound (8.9 g, 0.05 mol) to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (4.5 mL) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice (100 g) with stirring.
-
The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product, a mixture of isomers, can be purified by column chromatography or recrystallization.
Expected Yield: 75-85% (mixture of isomers)
Signaling Pathways and Workflow Diagrams
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthesis of this compound.
References
- 1. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mzCloud – Ethyl benzoate [mzcloud.org]
- 4. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. youtube.com [youtube.com]
- 8. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]
Theoretical Application Notes and Protocols: Ethyl 3-ethylbenzoate in Fragrance and Flavor Chemistry
Introduction
Ethyl 3-ethylbenzoate is an aromatic ester that, based on its chemical structure, is anticipated to possess fragrance and flavor characteristics of interest to the perfumery and food industries. As a derivative of ethyl benzoate (B1203000), it is hypothesized to share some of the core fruity and floral notes of its parent compound, with the ethyl substitution at the 3-position likely modulating its olfactory and gustatory profile. These notes provide a framework for exploring its potential as a novel aroma chemical.
Hypothetical Organoleptic Profile
The organoleptic profile of this compound is predicted by considering the known characteristics of ethyl benzoate and the potential influence of the 3-ethyl group. The ethyl group may introduce subtle woody, spicy, or greener nuances, while potentially decreasing the overall sweetness and volatility compared to ethyl benzoate.
Table 1: Comparison of Predicted Organoleptic Properties
| Property | Ethyl Benzoate (Reference) | This compound (Hypothetical) |
| Odor Type | Fruity, floral, sweet, slightly medicinal.[1][2][3][4][5][6][7] | Fruity, floral, with potential green, woody, or spicy undertones. |
| Odor Description | Reminiscent of cherry, grape, ylang-ylang, and wintergreen.[1][3][4][6] | A base of fruity-floral notes, potentially with a less pronounced sweetness and a more complex, greener, or subtly spicy character. |
| Flavor Profile | Sweet, fruity, with berry and cherry notes.[4] | Fruity, potentially with a slightly bitter or green nuance, suitable for complex fruit and beverage flavors. |
| Persistence | Medium persistence on a smelling strip.[1] | Potentially longer-lasting than ethyl benzoate due to a higher molecular weight. |
Potential Applications in Fragrance Chemistry
Based on its hypothetical profile, this compound could be a versatile ingredient in a variety of fragrance compositions.
-
Floral Accords: It could be used to add a novel, greener dimension to floral bouquets such as rose, jasmine, and carnation, moving away from the sweeter profiles.
-
Fruity Compositions: In fruity fragrances, it might contribute to more complex and less confectionary notes, suitable for creating sophisticated pear, apple, or berry accords.
-
Woody and Chypre Fragrances: The potential woody or spicy facets could make it a valuable component in woody and chypre formulations, providing a bridge between the top and heart notes.
-
Modifier for Ethyl Benzoate: It could be used in conjunction with ethyl benzoate to modify and modernize its classic scent profile.
Potential Applications in Flavor Chemistry
In the flavor industry, this compound could find applications in creating nuanced and authentic-tasting fruit and beverage flavors.
-
Fruit Flavors: It could be used in the formulation of artificial flavors for hard candies, baked goods, and dairy products, particularly for stone fruits and berries where a more complex flavor is desired.
-
Beverage Formulations: Its potential green and slightly bitter notes could be advantageous in beverage applications, such as flavored waters, soft drinks, and alcoholic beverages, to impart a more natural and less sweet profile.
-
Savory Applications: In trace amounts, it might add an interesting nuance to certain savory applications, such as sauces and marinades.
Quantitative Data
As there is no available data for this compound, the following table provides the known quantitative data for Ethyl Benzoate for reference.
Table 2: Physicochemical and Regulatory Data for Ethyl Benzoate (Reference)
| Parameter | Value |
| CAS Number | 93-89-0 |
| FEMA Number | 2422 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| Boiling Point | 212 °C |
| Vapor Pressure | 1 mmHg at 44 °C |
| Typical Use Level in Fragrance | 0.1% - 5% |
| Typical Use Level in Flavor | 1 - 50 ppm |
Experimental Protocols
The following are detailed protocols for the sensory evaluation of a new aroma chemical, such as this compound.
Protocol for Olfactory Evaluation
Objective: To determine the odor profile and intensity of this compound.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Glass vials
-
Standard fragrance smelling strips
-
Panel of trained sensory analysts (minimum of 5)
Methodology:
-
Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
-
Dip a smelling strip into each dilution for 2-3 seconds, ensuring the strip is saturated to a consistent level.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Panelists will evaluate the odor at different time intervals (initial, 15 minutes, 1 hour, 4 hours, 24 hours) to assess the full odor profile and its evolution.
-
Panelists will record their observations using a standardized vocabulary of odor descriptors.
-
The intensity of the odor will be rated on a scale from 1 (very weak) to 9 (very strong).
-
The results will be compiled and analyzed to create a comprehensive odor profile.
Caption: Workflow for Olfactory Evaluation.
Protocol for Flavor Evaluation
Objective: To determine the flavor profile and detection threshold of this compound.
Materials:
-
This compound (food grade)
-
Deionized water or a neutral base (e.g., sugar solution, unflavored fondant)
-
Glass beakers and stirring equipment
-
Panel of trained sensory analysts (minimum of 5)
-
Individual tasting booths with controlled lighting and ventilation
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 95% ethanol).
-
Create a series of dilutions in the chosen base (e.g., water or sugar solution) to achieve concentrations ranging from 0.1 ppm to 50 ppm.
-
Present the samples to the panelists in a randomized and blind manner, alongside a control sample (base only).
-
Panelists will taste the samples and describe the flavor profile using a standardized vocabulary.
-
The detection threshold will be determined using the method of ascending concentration series (the lowest concentration at which a flavor is detected).
-
The recognition threshold (the lowest concentration at which the flavor can be identified) will also be determined.
-
Results will be analyzed to establish the flavor profile and thresholds.
Caption: Workflow for Flavor Evaluation.
Conclusion
While the specific characteristics of this compound remain to be experimentally determined, its chemical structure suggests it holds promise as a novel aroma chemical. The theoretical profiles and protocols outlined in these application notes provide a robust starting point for researchers and developers in the fragrance and flavor industry to explore its potential. It is strongly recommended that any investigation into this compound begins with small-scale sensory evaluations to accurately characterize its properties and determine its suitability for various applications.
References
- 1. ethyl benzoate, 93-89-0 [thegoodscentscompany.com]
- 2. Ethyl Benzoate (93-89-0) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 4. Ethyl Benzoate (FEMA 2422) – Fruity/floral ester [myskinrecipes.com]
- 5. Ethyl benzoate | The Fragrance Conservatory [fragranceconservatory.com]
- 6. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]
- 7. pac.gr [pac.gr]
Application Notes and Protocols for High-Yield Synthesis of Ethyl 3-ethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of Ethyl 3-ethylbenzoate, a valuable intermediate in organic synthesis. Two primary synthetic routes are presented, starting from readily available precursors: the oxidation of 3-ethyltoluene (B166259) and the Grignard carboxylation of 3-ethylbromobenzene. Each route is followed by an efficient esterification method to yield the final product.
I. Synthetic Strategies Overview
Two robust and high-yield synthetic pathways for the preparation of this compound are detailed:
-
Route 1: Oxidation of 3-Ethyltoluene followed by Fischer-Speier Esterification. This classic approach involves the oxidation of the benzylic position of 3-ethyltoluene to form 3-ethylbenzoic acid, which is subsequently esterified using ethanol (B145695) in the presence of an acid catalyst.
-
Route 2: Grignard Carboxylation of 3-Ethylbromobenzene followed by Acyl Chloride Formation and Esterification. This method utilizes the formation of a Grignard reagent from 3-ethylbromobenzene, followed by carboxylation with carbon dioxide to produce 3-ethylbenzoic acid. The carboxylic acid is then converted to its more reactive acyl chloride derivative before reacting with ethanol to give the final ester.
Route 1: From 3-Ethyltoluene
This two-step synthesis first generates the carboxylic acid precursor, which is then esterified.
Step 1: Synthesis of 3-Ethylbenzoic Acid via Oxidation of 3-Ethyltoluene
The oxidation of the ethyl group in 3-ethyltoluene to a carboxylic acid is a key transformation. While various oxidizing agents can be employed, potassium permanganate (B83412) (KMnO₄) is a common and effective choice for this benzylic oxidation.
Experimental Protocol: Oxidation of 3-Ethyltoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-ethyltoluene and water.
-
Addition of Oxidant: While stirring vigorously, slowly add potassium permanganate (KMnO₄) portion-wise to the reaction mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion. Heat the mixture to reflux for several hours until the purple color is completely discharged, indicating the consumption of the oxidizing agent.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until the pH is acidic, which will precipitate the 3-ethylbenzoic acid.
-
-
Purification:
-
Collect the precipitated 3-ethylbenzoic acid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-ethylbenzoic acid.
-
Step 2: Fischer-Speier Esterification of 3-Ethylbenzoic Acid
Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids to esters.[1] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] To drive the equilibrium towards the product, either the alcohol is used in large excess or the water formed during the reaction is removed.[2]
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask, combine 3-ethylbenzoic acid and a significant excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
For higher purity, the crude ester can be purified by vacuum distillation.
-
Quantitative Data for Route 1
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 3-Ethyltoluene | KMnO₄, HCl (for work-up) | Water | 4-8 h | Reflux | 70-85 |
| 2 | 3-Ethylbenzoic Acid, Ethanol | Concentrated H₂SO₄ | Ethanol (excess) | 4-6 h | Reflux | 85-95 |
Experimental Workflow for Route 1
Caption: Workflow for the synthesis of this compound via oxidation and Fischer-Speier esterification.
Route 2: From 3-Ethylbromobenzene
This route offers an alternative starting material and employs a Grignard reaction, a powerful tool for C-C bond formation.
Step 1: Synthesis of 3-Ethylbenzoic Acid via Grignard Carboxylation
The Grignard reagent prepared from 3-ethylbromobenzene acts as a strong nucleophile that can attack carbon dioxide (in the form of dry ice) to form a carboxylate salt, which is then protonated to yield the carboxylic acid.
Experimental Protocol: Grignard Carboxylation
-
Grignard Reagent Formation:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-ethylbromobenzene in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and add it dropwise to the magnesium turnings at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Crush dry ice into a fine powder and place it in a separate beaker.
-
Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.
-
-
Work-up:
-
Allow the excess dry ice to sublime.
-
Slowly add a cold aqueous solution of a strong acid (e.g., 10% HCl or H₂SO₄) to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-ethylbenzoic acid.
-
Recrystallize the product for further purification.
-
Step 2: Acyl Chloride Formation and Esterification
Converting the carboxylic acid to an acyl chloride increases its reactivity, allowing for a rapid and high-yield esterification with ethanol. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Experimental Protocol: Acyl Chloride Formation and Esterification
-
Acyl Chloride Synthesis:
-
In a round-bottom flask under a fume hood, combine 3-ethylbenzoic acid and an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Esterification:
-
Cool the crude 3-ethylbenzoyl chloride in an ice bath.
-
Slowly add absolute ethanol to the flask with stirring. The reaction is typically exothermic.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Pour the reaction mixture into cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
Quantitative Data for Route 2
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | 3-Ethylbromobenzene, Mg | Dry Ice (CO₂), HCl (for work-up) | Anhydrous Ether/THF | 2-4 h | Reflux | 80-90 |
| 2a | 3-Ethylbenzoic Acid | SOCl₂, DMF (cat.) | None | 1-2 h | Reflux | >95 (crude acyl chloride) |
| 2b | 3-Ethylbenzoyl Chloride | Ethanol | None | 1-2 h | Room Temp. | 90-98 |
Experimental Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Grignard carboxylation and subsequent esterification.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle strong acids, oxidizing agents, and flammable solvents with extreme care.
-
Grignard reactions are highly sensitive to moisture and must be conducted under anhydrous conditions.
-
Thionyl chloride is corrosive and toxic; handle it with caution.
By following these detailed protocols, researchers can achieve high yields of this compound for their synthetic needs. The choice of route will depend on the availability of starting materials and the specific requirements of the subsequent synthetic steps.
References
Application Note: Quantification of Ethyl 3-ethylbenzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the development and validation of two robust analytical methods for the quantification of Ethyl 3-ethylbenzoate: a High-Performance Liquid Chromatography (HPLC) method with UV detection and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These protocols are designed for accurate and precise quantification in various sample matrices, crucial for quality control, formulation development, and regulatory compliance in the pharmaceutical and chemical industries.
Introduction
This compound is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. Accurate quantification is essential to ensure product quality, safety, and efficacy. This document provides detailed protocols for two common and reliable analytical techniques: HPLC-UV for routine analysis and GC-MS for higher sensitivity and specificity, particularly in complex matrices.
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High | Very High (confirmed by mass spectra) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | Wide, detector dependent | Wide, highly sensitive |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | Repeatability: < 2%; Intermediate: < 3% | Repeatability: < 5%; Intermediate: < 10% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantification of this compound in liquid formulations.
1. Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known volume in a volumetric flask.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2] |
| Mobile Phase | Acetonitrile and water (e.g., 70:30 v/v). The mobile phase may be modified with a small amount of acid, such as phosphoric acid, to improve peak shape.[1][3] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Detector | UV Diode Array Detector (DAD) set to monitor at the maximum absorbance wavelength of this compound (approximately 232 nm).[1] |
| Column Temperature | 30°C[1] |
3. Calibration:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers high sensitivity and selectivity, making it ideal for trace-level quantification.[1]
1. Sample Preparation and Extraction:
-
For liquid samples, direct injection may be possible after appropriate dilution with a suitable solvent (e.g., dichloromethane).[1]
-
For solid or semi-solid matrices, a solvent extraction is necessary. Homogenize the sample and extract with a non-polar solvent like ethyl acetate (B1210297) or hexane.[1]
-
Solid-phase extraction (SPE) may be employed for sample clean-up and concentration.[1]
-
An internal standard can be added to improve quantitative accuracy.[1]
2. GC-MS Conditions:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl methyl siloxane).[1] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min).[1] |
| Injector Temperature | 250°C[1] |
| Oven Temperature Program | Start at 70°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.[1] |
| Detector | Mass Spectrometer operating in electron impact (EI) ionization mode.[1] |
| Monitoring | Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, focusing on characteristic ions of this compound (e.g., m/z 178, 149, 105). |
Data Presentation
HPLC Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 99.5% | 98 - 102% |
| Precision (RSD) | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.2 | - |
| LOQ (µg/mL) | 0.7 | - |
GC-MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range (ng/mL) | 0.1 - 50 | - |
| Accuracy (% Recovery) | 101.2% | 95 - 105% |
| Precision (RSD) | 3.5% | ≤ 5.0% |
| LOD (ng/mL) | 0.02 | - |
| LOQ (ng/mL) | 0.08 | - |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Analytical method validation pathway.
References
Application Notes and Protocols: The Strategic Use of Ethyl 3-Ethylbenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3-ethylbenzoate as a precursor in the synthesis of valuable pharmaceutical intermediates. While direct, one-step applications are not extensively documented, its derivatives, particularly 3-ethylbenzoic acid and (3-ethylphenyl)methanol, serve as versatile building blocks in multi-step synthetic routes. This document outlines a key application in the synthesis of a crucial intermediate for the non-steroidal anti-inflammatory drug (NSAID), Etodolac.
Introduction: Unlocking the Synthetic Potential of this compound
This compound, an aromatic ester, can be chemically modified to yield key functional groups amenable to a variety of organic transformations. The primary routes to unlock its synthetic utility involve:
-
Hydrolysis: Saponification of the ester group provides 3-ethylbenzoic acid. The carboxylic acid functionality is a versatile handle for amide bond formation, reduction to an alcohol, or participation in various coupling reactions.
-
Reduction: Reduction of the ester moiety furnishes (3-ethylphenyl)methanol. This benzylic alcohol can be further functionalized, for instance, through oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.
These initial transformations convert this compound into more reactive intermediates, paving the way for their incorporation into complex pharmaceutical molecules.
Application Highlight: Synthesis of 7-Ethyltryptophol, a Key Intermediate for Etodolac
A significant application demonstrating the synthetic utility derived from an this compound scaffold is the synthesis of 7-ethyltryptophol. This compound is a pivotal intermediate in the industrial production of Etodolac, a widely used NSAID for managing pain and inflammation associated with arthritis.[1] The synthetic pathway, while multi-stepped, showcases the strategic transformation of the 3-ethylphenyl moiety.
A plausible, albeit indirect, synthetic pathway starting from a derivative of this compound is outlined below. The journey from 3-ethylbenzoic acid would conceptually involve conversion to 2-ethylaniline, a direct precursor for the synthesis of 7-ethyltryptophol.
Overall Synthetic Pathway
Caption: Plausible synthetic route to Etodolac from this compound.
Quantitative Data Summary
The synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride has been reported through various modifications of the Fischer indole synthesis, with varying yields. The following table summarizes the reported quantitative data for this key transformation.
| Precursor | Reaction Partner | Catalyst/Solvent System | Yield (%) | Reference |
| 2-Ethylphenylhydrazine Hydrochloride | 2,3-Dihydrofuran (B140613) | H₂SO₄ in N,N-dimethylacetamide (DMAc)-H₂O (1:1) | 69 | [1] |
| 2-Ethylphenylhydrazine Hydrochloride | 2,3-Dihydrofuran | Conc. H₂SO₄ in N,N-dimethylacetamide (DMAc)-H₂O (1:1) | 75 | |
| 2-Ethylphenylhydrazine Hydrochloride | 2,3-Dihydrofuran | Methanol/Water (2:1), Continuous Flow (150 °C) | 41 | [2] |
| 2-Ethylphenylhydrazine Hydrochloride | 4-Hydroxybutyraldehyde | Varied conditions | 18 - 60 | [1] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 7-ethyltryptophol from 2-ethylphenylhydrazine hydrochloride, a key step in the overall synthetic pathway.
Protocol: Synthesis of 7-Ethyltryptophol via Fischer Indole Synthesis[1][2]
Materials:
-
2-Ethylphenylhydrazine hydrochloride
-
2,3-Dihydrofuran
-
Sulfuric Acid (H₂SO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Water (H₂O)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylphenylhydrazine hydrochloride (1 equivalent) in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.
-
Addition of Acid: To the stirred solution, slowly add sulfuric acid (0.7 equivalents).
-
Addition of Dihydrofuran: Heat the reaction mixture to 80 °C. Add 2,3-dihydrofuran (1 equivalent) dropwise to the heated solution.
-
Reaction Monitoring: Maintain the reaction mixture at 80 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-ethyltryptophol.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 7-ethyltryptophol.
Conclusion
This compound, through its chemical derivatives, provides a viable entry point into the synthesis of complex and important pharmaceutical intermediates. The outlined synthesis of 7-ethyltryptophol, a key precursor to the NSAID Etodolac, highlights the strategic value of this otherwise simple aromatic ester. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development, enabling the exploration of novel synthetic routes and the efficient production of vital pharmaceutical compounds.
References
Troubleshooting & Optimization
Removal of unreacted 3-ethylbenzoic acid from "Ethyl 3-ethylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 3-ethylbenzoic acid from "Ethyl 3-ethylbenzoate". The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 3-ethylbenzoic acid from my this compound product?
A1: The three most common and effective methods for this purification are:
-
Liquid-Liquid Extraction: This technique utilizes a basic aqueous solution to selectively react with and remove the acidic 3-ethylbenzoic acid.
-
Flash Column Chromatography: This method separates the ester from the acid based on their different polarities and affinities for a solid stationary phase.
-
Vacuum Distillation: This process separates the compounds based on their different boiling points under reduced pressure.
Q2: Which method is the most straightforward for a routine laboratory setting?
A2: Liquid-liquid extraction using a weak base like sodium bicarbonate is generally the simplest and quickest method for removing carboxylic acid impurities from an ester. It is a standard work-up procedure in organic synthesis.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the removal of 3-ethylbenzoic acid. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation. A suitable eluent system for this separation would be a mixture of hexane (B92381) and ethyl acetate (B1210297).
Q4: Can I use a strong base like sodium hydroxide (B78521) for the liquid-liquid extraction?
A4: It is generally not recommended to use a strong base like sodium hydroxide for an extended period, as it can potentially hydrolyze your desired ester product, "this compound," back to the carboxylic acid. A milder base such as sodium bicarbonate is preferred.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Persistent acidic impurity after extraction | Incomplete reaction with the basic solution. | Increase the concentration of the sodium bicarbonate solution or perform multiple extractions. Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous layers. |
| Emulsion formation at the interface | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion. |
| Low yield of this compound | The ester may have been partially hydrolyzed. | Avoid using strong bases for extended periods. Use a saturated solution of a weak base like sodium bicarbonate. |
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the acid and ester | The solvent system (eluent) is not optimal. | Adjust the polarity of the eluent. If the compounds are eluting too quickly and together, decrease the polarity (reduce the amount of ethyl acetate in hexane). If the compounds are not moving down the column, increase the polarity. |
| Product elutes with the solvent front | The eluent is too polar. | Start with a less polar solvent system, for example, a higher ratio of hexane to ethyl acetate. |
| Acidic impurity remains in the final product | The column may have been overloaded, or the fractions were not collected carefully. | Use a larger column or a smaller amount of crude product. Monitor the fractions closely with TLC to ensure accurate collection of the pure ester. |
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Product is not distilling over | The vacuum is not strong enough, or the temperature is too low. | Check the vacuum pump and all connections for leaks. Gradually and carefully increase the heating mantle temperature. |
| Bumping or unstable boiling | Uneven heating of the distillation flask. | Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. |
| Co-distillation of the acid and ester | The boiling points of the two compounds are too close under the applied pressure. | This method may not be suitable if the boiling points are very similar. Consider using one of the other purification methods. |
Data Presentation
The following table summarizes the key physical properties of the compounds involved in the purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 3-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 278.7 (at 760 mmHg)[1] |
| This compound | C₁₁H₁₄O₂ | 178.23 | Estimated to be higher than Ethyl 3-methylbenzoate (B1238549) (234°C at 760 mmHg) |
| Ethyl Benzoate (B1203000) | C₉H₁₀O₂ | 150.18 | 211-213[2] |
| Ethyl 3-methylbenzoate | C₁₀H₁₂O₂ | 164.20 | 234 (at 760 mmHg)[3] |
Experimental Protocols
Protocol 1: Removal of 3-Ethylbenzoic Acid by Liquid-Liquid Extraction
This protocol describes the removal of unreacted 3-ethylbenzoic acid from a solution of this compound in an organic solvent.
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solution.
-
Mixing: Stopper the funnel and shake it vigorously for 1-2 minutes, periodically venting to release any pressure buildup from the evolution of CO₂ gas.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase containing the sodium 3-ethylbenzoate salt.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acid.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol outlines the purification of this compound from 3-ethylbenzoic acid using silica (B1680970) gel chromatography.
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will show good separation between the spots for this compound and 3-ethylbenzoic acid.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar solvent mixture determined from TLC). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. The less polar this compound will travel down the column faster than the more polar 3-ethylbenzoic acid.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
References
Troubleshooting low yield in "Ethyl 3-ethylbenzoate" synthesis
Technical Support Center: Synthesis of Ethyl 3-ethylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of 3-ethylbenzoic acid with ethanol (B145695) using an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2][3] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[4][5]
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[1][2] The main factors that can be optimized to improve yield include:
-
Water content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, hydrolyzing the ester.[5][6]
-
Reactant ratio: Using a large excess of one reactant, typically the less expensive one (ethanol in this case), can drive the equilibrium towards the product side.[1][5][7]
-
Catalyst: The concentration and type of acid catalyst are crucial. Insufficient catalyst will result in a slow reaction, while too much can lead to side reactions.[2]
-
Reaction temperature and time: The reaction is typically performed at reflux temperature to ensure a reasonable reaction rate.[2][8] Reaction times can vary from 1 to 10 hours.[2]
-
Purity of starting materials: Impurities in the 3-ethylbenzoic acid or ethanol can interfere with the reaction.
Q3: What are common side reactions that can occur during the synthesis?
A3: While Fischer esterification is generally a clean reaction, potential side reactions can include:
-
Dehydration of ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether.
-
Charring or polymerization: Aggressive heating or excessive catalyst can lead to the decomposition of the organic materials.
Q4: How can I effectively remove water from the reaction mixture to improve the yield?
A4: Removing the water byproduct is a key strategy to drive the reaction to completion.[1][5] Common methods include:
-
Using a Dean-Stark apparatus: This glassware allows for the azeotropic removal of water with a suitable solvent like toluene.[2][8]
-
Employing a drying agent: Molecular sieves can be added to the reaction mixture to absorb water as it is formed.[2] However, their effectiveness can be limited at higher temperatures.[6]
-
Using excess ethanol: A large excess of ethanol can act as both a reactant and a water scavenger to some extent, pushing the equilibrium forward.[1][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | - Use a large excess of ethanol (5-10 equivalents).- Remove water using a Dean-Stark apparatus or molecular sieves.[2][5]- Increase the reaction time. |
| Inactive or insufficient catalyst. | - Use a fresh, concentrated acid catalyst (e.g., H₂SO₄, 1-5 mol%).- Ensure proper mixing of the catalyst in the reaction mixture. | |
| Low reaction temperature. | - Ensure the reaction is maintained at the reflux temperature of the solvent.[8] | |
| Presence of Unreacted 3-Ethylbenzoic Acid | Insufficient reaction time or catalyst. | - Extend the reflux period and monitor the reaction progress using TLC.- Add a small amount of additional catalyst. |
| Excess water in the reaction. | - Ensure all glassware is dry and use anhydrous ethanol.- Actively remove water during the reaction.[5] | |
| Formation of a Black or Tarry Residue | Reaction temperature is too high. | - Maintain a gentle reflux and avoid excessive heating.- Use a heating mantle with a stirrer for uniform temperature distribution. |
| Catalyst concentration is too high. | - Reduce the amount of acid catalyst used. | |
| Difficulties in Product Isolation/Purification | Incomplete neutralization of the acid catalyst. | - During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[8] |
| Emulsion formation during aqueous workup. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period in the separatory funnel. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethylbenzoic acid (1 equivalent), anhydrous ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (1-5 mol%).
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain pure this compound.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| 3-Ethylbenzoic Acid | 1.0 eq | 1.0 eq | - |
| Ethanol | 3.0 eq | 10.0 eq | Increased yield with higher excess.[5][7] |
| Catalyst (H₂SO₄) | 1 mol% | 3 mol% | Faster reaction rate. |
| Temperature | Reflux | Reflux with Dean-Stark | Improved yield due to water removal.[2] |
| Reaction Time | 8 hours | 4-6 hours | Shorter reaction time with optimized conditions. |
| Typical Yield | 60-70% | >85% | Higher throughput. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jps.usm.my [jps.usm.my]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Crude Ethyl 3-Ethylbenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude "Ethyl 3-ethylbenzoate."
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Fischer esterification?
Common impurities include unreacted starting materials such as 3-ethylbenzoic acid and ethanol, the acid catalyst (e.g., sulfuric acid), water formed during the reaction, and potential side products from ether formation (diethyl ether) or other secondary reactions.
Q2: How can I remove the acidic impurities from my crude product?
Acidic impurities like unreacted 3-ethylbenzoic acid and the acid catalyst can be removed by washing the crude product with a basic solution. A dilute solution of sodium bicarbonate or sodium carbonate is typically used until the effervescence of carbon dioxide ceases.[1][2] This is followed by washing with water to remove any remaining base and salts.[1][2]
Q3: My crude product is wet. How do I effectively dry it?
After aqueous washes, the organic layer should be dried using an anhydrous salt like anhydrous sodium sulfate, magnesium sulfate, or calcium chloride.[1][3] The drying agent is added to the organic solution and allowed to stand until the liquid is clear. The drying agent is then removed by filtration.
Q4: What is the most effective method for purifying this compound to a high purity?
For volatile and thermally stable compounds like this compound, distillation is a highly effective purification method.[4] Fractional distillation or vacuum distillation is recommended to separate the product from impurities with different boiling points.[4][5] For non-volatile impurities or closely boiling isomers, column chromatography may be more suitable.
Q5: How can I confirm the purity of my final product?
The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the number of components and their relative abundance, allowing for the identification of impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of the product.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to known standards.[10][11][12][13][14]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Product has a strong acidic smell after washing. | Incomplete neutralization of acidic impurities. | Repeat the wash with a dilute sodium bicarbonate solution, ensuring thorough mixing. Test the aqueous layer with pH paper to confirm it is basic. |
| Product is cloudy or contains an emulsion after washing. | Formation of a stable emulsion. | Add a saturated brine solution (NaCl) to the separatory funnel and gently swirl to break the emulsion. Allow the layers to separate for a longer period. |
| Low yield after distillation. | Inefficient distillation setup or loss of product during transfers. | Ensure all joints in the distillation apparatus are properly sealed. For vacuum distillation, check for leaks. Minimize the number of transfers. Consider using a short-path distillation apparatus for smaller scales. |
| Product is still impure after distillation. | Impurities have boiling points close to the product. | Use a more efficient fractional distillation column with a higher number of theoretical plates. Alternatively, consider purification by column chromatography. |
| Product is colored. | Presence of non-volatile, colored impurities. | If distillation is not effective, consider treating the solution with activated charcoal before filtration and subsequent purification.[15] |
Experimental Protocols
Protocol 1: Work-up and Extraction
-
Transfer the crude reaction mixture to a separatory funnel.
-
If an organic solvent was used in the reaction, add deionized water to dissolve water-soluble components. If no solvent was used, add a water-immiscible organic solvent like diethyl ether or ethyl acetate (B1210297) to dissolve the crude ester.[2][3]
-
Wash the organic layer with a saturated sodium bicarbonate solution. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution. Continue washing until no more gas evolves.
-
Separate the aqueous layer and wash the organic layer with deionized water.
-
Finally, wash the organic layer with a saturated brine solution to aid in the removal of water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the crude, neutralized product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of the parent compound, ethyl benzoate (B1203000), is 212 °C at atmospheric pressure.[2] The boiling point will be significantly lower under vacuum.
Protocol 3: Purity Assessment by GC-MS
-
Prepare a dilute solution of the purified sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume of the sample into the GC-MS instrument.
-
Run a suitable temperature program to separate the components on the GC column.
-
Analyze the resulting mass spectra to identify the components based on their fragmentation patterns and retention times.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of Ethyl Benzoate | 150.17 g/mol | [11] |
| Boiling Point of Ethyl Benzoate (atm) | 212 °C | [2] |
| Density of Ethyl Benzoate (25 °C) | 1.045 g/mL | |
| ¹H NMR Chemical Shifts for Ethyl Benzoate (CDCl₃) | δ ~1.4 (t, 3H), ~4.4 (q, 2H), ~7.3-7.6 (m, 3H), ~8.0 (m, 2H) ppm | [11][14] |
| ¹³C NMR Chemical Shifts for Ethyl Benzoate (CDCl₃) | δ ~14, ~61, ~128, ~129, ~130, ~133, ~167 ppm | [11][14] |
Note: Data for the parent compound ethyl benzoate is provided as a reference. The values for this compound will be similar but with characteristic shifts corresponding to the 3-ethyl substituent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification strategy.
References
- 1. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. prepchem.com [prepchem.com]
- 3. chem.uoi.gr [chem.uoi.gr]
- 4. quora.com [quora.com]
- 5. CN109160880B - A kind of preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl benzoate | SIELC Technologies [sielc.com]
- 10. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]
- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]
- 13. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 14. CSD Solution #13 [chem.ucalgary.ca]
- 15. benchchem.com [benchchem.com]
Common byproducts in "Ethyl 3-ethylbenzoate" synthesis and their identification
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of Ethyl 3-ethylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is the Fischer esterification of 3-ethylbenzoic acid with ethanol (B145695) using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.[1][2]
Q2: What are the primary byproducts I should expect in this synthesis?
The primary byproducts in the Fischer esterification of 3-ethylbenzoic acid are typically:
-
Unreacted Starting Materials: 3-ethylbenzoic acid and ethanol may remain if the reaction does not go to completion.
-
Diethyl Ether: Formed from the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.[3]
-
Positional Isomers (Ethyl 2-ethylbenzoate and Ethyl 4-ethylbenzoate): These isomers may be present if the starting material, 3-ethylbenzoic acid, was synthesized from ethylbenzene (B125841) and contains ortho and para isomers.
Q3: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water.[4][5] To improve the yield:
-
Use Excess Ethanol: Employing a large excess of ethanol can shift the reaction equilibrium towards the formation of the ester.[1]
-
Remove Water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus during reflux.[6]
-
Ensure Catalyst Activity: Use a sufficient amount of a strong acid catalyst.
-
Increase Reaction Time: As esterification can be slow, ensuring a sufficient reaction time (e.g., by monitoring via TLC) can lead to higher conversion.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Purity of Final Product | Incomplete removal of acidic catalyst or unreacted 3-ethylbenzoic acid. | Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acids.[6] |
| Presence of isomeric byproducts. | Purify the product using fractional distillation or column chromatography. | |
| Presence of a Low-Boiling Point Impurity | Formation of diethyl ether. | Carefully monitor the distillation to separate the lower-boiling diethyl ether (b.p. 34.6 °C) from the desired product. |
| Reaction Stalls (No Further Product Formation) | Equilibrium has been reached. | Remove water using a Dean-Stark apparatus or add a dehydrating agent. |
| Catalyst has become inactive. | Add a fresh portion of the acid catalyst. |
Identification of Common Byproducts
Accurate identification of byproducts is crucial for optimizing the reaction and ensuring the purity of the final product. The following table summarizes the key analytical data for the identification of common byproducts.
| Compound | Identification Method | Key Data/Observations |
| 3-ethylbenzoic acid | GC-MS | Look for the molecular ion peak and fragmentation pattern corresponding to C9H10O2. |
| ¹H NMR | Characteristic carboxylic acid proton signal (>10 ppm). | |
| Ethanol | GC-MS | Characteristic mass spectrum with a molecular ion peak at m/z 46. |
| ¹H NMR | Triplet at ~1.2 ppm and a quartet at ~3.7 ppm. | |
| Diethyl Ether | GC-MS | Molecular ion peak at m/z 74 and characteristic fragmentation. |
| ¹H NMR | Triplet at ~1.2 ppm and a quartet at ~3.5 ppm. | |
| Ethyl 2-ethylbenzoate | ¹H NMR (CDCl₃) | Aromatic protons in the range of δ 7.21-7.91 ppm, a quartet for the ester ethyl group at δ 4.36 ppm, a singlet for the ring methyl group at δ 2.58 ppm, and a triplet for the ester ethyl group at δ 1.38 ppm.[7] |
| Ethyl 4-ethylbenzoate | ¹H NMR (CDCl₃) | Aromatic protons appearing as doublets at δ 7.80 and 7.09 ppm, a quartet for the ester ethyl group at δ 4.24 ppm, a singlet for the ring methyl group at δ 2.26 ppm, and a triplet for the ester ethyl group at δ 1.26 ppm.[7] |
Experimental Protocols
General Protocol for Fischer Esterification of 3-ethylbenzoic acid
-
Combine 3-ethylbenzoic acid and a 4- to 10-fold molar excess of ethanol in a round-bottom flask.[1]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if removing water azeotropically).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After cooling, quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol for GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components. A typical ramp rate is 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a wide mass range (e.g., m/z 35-400) to detect all potential byproducts.
-
-
Data Analysis: Identify compounds by comparing their mass spectra and retention times with those of known standards or by searching a mass spectral library (e.g., NIST).
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A flowchart outlining the troubleshooting steps for the synthesis of this compound.
References
- 1. studylib.net [studylib.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Unlock the secrets of Diethyl Ether Synthesis today! [hnpymaterial.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Ethyl 3-Ethylbenzoate Stability and Degradation
Disclaimer: Specific stability and degradation data for Ethyl 3-ethylbenzoate are limited in publicly available literature. This guide utilizes Ethyl Benzoate (B1203000) as a representative model compound due to its structural similarity. The principles of stability testing, degradation pathways, and analytical methodologies are generally applicable to aromatic esters of this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound, like other benzoate esters, is hydrolysis. This reaction involves the cleavage of the ester bond in the presence of water, which can be catalyzed by acidic or basic conditions, or mediated by enzymes, to yield 3-ethylbenzoic acid and ethanol.[1][2][3]
Q2: How does the ethyl group at the meta-position affect the stability of the ester?
A2: The presence of an electron-donating group like an ethyl group at the meta-position is expected to have a minor electronic effect on the hydrolysis rate compared to substitution at the ortho or para positions. However, steric hindrance from the ethyl group could play a role in enzymatic hydrolysis. For instance, studies on substituted ethyl benzoates have shown that substituents can influence hydrolytic stability.[4]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture.[5] It should be kept in a tightly sealed container to prevent the ingress of water, which can lead to hydrolysis.[5]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying this compound and its primary degradant, 3-ethylbenzoic acid. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying the ester and its degradation products, especially volatile ones like ethanol.
Q5: What are forced degradation studies and why are they important?
A5: Forced degradation, or stress testing, involves subjecting a drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its degradation.[2][6][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of this compound potency in solution. | Hydrolysis due to acidic or basic pH. | - Ensure the pH of the solution is neutral and buffered if necessary.- Avoid using strongly acidic or basic excipients in formulations.[9] |
| Presence of moisture. | - Use anhydrous solvents for sample preparation.- Store samples in tightly sealed containers with desiccants if necessary.[5] | |
| Appearance of unknown peaks in the chromatogram during stability testing. | Formation of degradation products. | - Conduct forced degradation studies to identify potential degradants.- Characterize the unknown peaks using techniques like mass spectrometry. |
| Interaction with excipients or container closure system. | - Perform compatibility studies with all formulation components and packaging materials. | |
| Inconsistent results in stability studies. | Analytical method is not stability-indicating. | - Validate the analytical method to ensure it can separate the parent compound from all potential degradation products.[10][11] |
| Improper sample handling and storage. | - Establish and adhere to strict protocols for sample preparation, storage, and analysis to minimize variability. | |
| Discoloration of the sample upon exposure to light. | Photodegradation. | - Store the material in light-resistant containers.- Conduct photostability studies as per ICH Q1B guidelines to assess light sensitivity.[2][12] |
Quantitative Data Summary
The following table summarizes the hydrolytic stability of various benzoate esters, providing an indication of the expected stability profile for this compound. The half-life (t½) represents the time required for 50% of the compound to degrade.
| Compound | Condition | Half-life (t½) in minutes | Reference |
| Methyl benzoate | Alkaline Hydrolysis | 14 | [4][13] |
| Ethyl benzoate | Alkaline Hydrolysis | 14 | [4][13] |
| n-Propyl benzoate | Alkaline Hydrolysis | 19 | [4][13] |
| n-Butyl benzoate | Alkaline Hydrolysis | 21 | [4][13] |
| Ethyl 3-bromobenzoate | Alkaline Hydrolysis | 25 | [4][13] |
| Methyl benzoate | Rat Plasma | 36 | [4][13] |
| Ethyl benzoate | Rat Plasma | 17 | [4][13] |
| Ethyl 3-bromobenzoate | Rat Plasma | 11 | [4][13] |
| Methyl benzoate | Rat Liver Microsomes | 15 | [4] |
| Ethyl benzoate | Rat Liver Microsomes | 12 | [4] |
| Ethyl 3-bromobenzoate | Rat Liver Microsomes | 12 | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To investigate the degradation of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or incubator
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volumetric flask, add a known volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a suitable volumetric flask, add a known volume of the stock solution and dilute with 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at room temperature (25°C).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.[14][15][16]
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
Objective: To assess the oxidative stability of this compound.
Materials:
-
This compound stock solution (1 mg/mL in acetonitrile)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To a suitable volumetric flask, add a known volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
Protocol 3: Forced Degradation Study - Thermal Degradation
Objective: To evaluate the effect of heat on the stability of this compound in the solid state.
Materials:
-
This compound (solid)
-
Hot air oven
-
Acetonitrile (HPLC grade)
Procedure:
-
Place a known amount of solid this compound in a petri dish and expose it to a temperature of 70°C in a hot air oven for 7 days.[12]
-
At specified time points, withdraw a sample, dissolve it in acetonitrile to a known concentration, and analyze by HPLC.
Protocol 4: Forced Degradation Study - Photostability
Objective: To determine the photosensitivity of this compound.
Materials:
-
This compound solution (100 µg/mL in a suitable solvent)
-
Photostability chamber compliant with ICH Q1B guidelines
-
Control sample wrapped in aluminum foil
Procedure:
-
Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples by HPLC at the end of the exposure period.
Visualizations
Caption: Alkaline Hydrolysis Pathway of this compound.
Caption: Forced Degradation Experimental Workflow.
References
- 1. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. youtube.com [youtube.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carbodiimide.com [carbodiimide.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. eagleanalytical.com [eagleanalytical.com]
- 11. ijtrd.com [ijtrd.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sserc.org.uk [sserc.org.uk]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 3-ethylbenzoate
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of Ethyl 3-ethylbenzoate. The information is presented in a question-and-answer format to directly address potential issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The primary and most industrially viable method for producing this compound is the Fischer-Speier esterification of 3-ethylbenzoic acid with ethanol (B145695).[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the mixture to drive the reaction towards the ester product.[2][3]
Q2: Why is the continuous removal of water critical during the esterification process?
A2: Fischer esterification is a reversible reaction, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions.[1][4] Water is a byproduct of the esterification; its accumulation in the reaction mixture will shift the chemical equilibrium back towards the reactants (3-ethylbenzoic acid and ethanol), thereby reducing the yield of this compound.[3][5] Continuous removal is essential to drive the reaction to completion.
Q3: What are the typical catalysts used, and what are the considerations for scale-up?
A3: Commonly used catalysts include strong mineral acids like sulfuric acid and organic sulfonic acids like p-toluenesulfonic acid (p-TsOH).[1][3] For large-scale operations, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst 15) or modified clays (B1170129) are increasingly considered.[6][7] These heterogeneous catalysts offer advantages in terms of simplified product work-up, reduced equipment corrosion, and easier catalyst recovery and reuse, which are significant concerns in industrial production.[6]
Q4: How does the ethyl group at the meta-position of the benzoic acid affect the reaction?
A4: The ethyl group at the meta-position is an electron-donating group, which can slightly influence the reactivity of the carboxylic acid. However, its steric hindrance is minimal, so the esterification reaction is expected to proceed efficiently. The primary challenges will be consistent with other Fischer esterifications, focusing on managing the reaction equilibrium rather than overcoming significant steric or electronic barriers.
Q5: What are the key safety concerns when scaling up this synthesis?
A5: Key safety concerns include the handling of flammable liquids like ethanol and corrosive acids such as concentrated sulfuric acid.[8] When heating flammable solvents to reflux, it is crucial to use appropriate heating mantles and ensure the apparatus is properly sealed to prevent vapor leakage.[8] During the work-up, neutralization of the acid catalyst can be exothermic and may generate gas (CO2 if using carbonate bases), requiring controlled addition and adequate venting.[9]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My scale-up reaction is resulting in a significantly lower yield compared to the lab-scale experiment. What are the potential causes and how can I improve it?
Answer: Low yields in scale-up esterification are often traced back to the management of the reaction equilibrium and process parameters. Here are several factors to investigate:
-
Inefficient Water Removal: At a larger scale, the surface area-to-volume ratio decreases, which can make azeotropic distillation with a Dean-Stark trap less efficient if not properly scaled. Ensure the distillation setup is adequately sized for the volume of water being removed.
-
Suboptimal Reactant Ratio: While a 1:1 molar ratio can result in around 67% yield at equilibrium, using an excess of the less expensive reactant (typically ethanol) can significantly shift the equilibrium towards the product.[4][5][10] A four-fold molar excess of alcohol can push the theoretical yield to approximately 95%.[10]
-
Insufficient Catalyst: The catalyst concentration may need to be re-optimized for the larger volume and different reactor geometry. Ensure the catalyst is active and used in an appropriate concentration (typically 1-5 mol% for strong acids).
-
Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction's progress by taking samples and analyzing them using techniques like GC or HPLC to determine when the concentration of the starting material plateaus.[2][11]
// Nodes start [label="Low Yield of\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is water being\nefficiently removed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the ethanol\nto acid molar ratio\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the reaction\nreaching completion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Is the catalyst\nactive and correctly\nloaded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
s1 [label="Solution:\n- Improve Dean-Stark efficiency\n- Use a water scavenger\n(e.g., molecular sieves for smaller scales)\n- Consider reactive distillation setup", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.5]; s2 [label="Solution:\n- Increase molar excess of ethanol\n(e.g., 4:1 to 10:1 ratio of alcohol to acid)\n- Drives equilibrium towards product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.5]; s3 [label="Solution:\n- Increase reaction time\n- Increase reaction temperature\n- Monitor reaction progress via GC/TLC\nto confirm equilibrium is reached", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.5]; s4 (B560321) [label="Solution:\n- Use fresh, active catalyst\n- Optimize catalyst loading (1-5 mol%)\n- Consider switching to a solid acid\ncatalyst for easier handling at scale", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.5];
// Edges start -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> s3 [label="No"]; q3 -> q4 [label="Yes"]; q4 -> s4 [label="No"]; } Caption: Troubleshooting decision tree for low yield.
Issue 2: Presence of Impurities in the Final Product
Question: After purification by distillation, my this compound is still showing impurities. What are the likely side products and how can I prevent them?
Answer: Impurities can arise from unreacted starting materials or from side reactions.
-
Unreacted 3-ethylbenzoic acid: If the work-up procedure is inefficient, the final product may contain unreacted acid. During the work-up, ensure the organic layer is thoroughly washed with a basic solution (e.g., sodium bicarbonate) to remove all acidic components.[9] Test the pH of the aqueous layer after washing to confirm neutrality.[9]
-
Diethyl Ether (from Ethanol): At high temperatures and in the presence of a strong acid catalyst, ethanol can undergo dehydration to form diethyl ether. This is more prevalent if the reaction temperature is not carefully controlled. Optimize the temperature to favor esterification without promoting ether formation.
-
Other Byproducts: While less common for this specific reaction, overheating can lead to charring or other degradation products.[8]
Purification Troubleshooting:
-
Inefficient Distillation: Ensure your distillation column has enough theoretical plates to separate this compound from close-boiling impurities.
-
Incomplete Work-up: Residual water or acid can interfere with distillation. Ensure the crude product is thoroughly washed and dried (e.g., with anhydrous sodium sulfate (B86663) or magnesium sulfate) before distillation.[12]
Issue 3: Slow or Stalled Reaction Rate at Scale
Question: The reaction is proceeding much slower in the large reactor than in the lab. What factors could be causing this?
Answer: A decrease in reaction rate upon scale-up often points to mass and heat transfer limitations.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to poor contact between the reactants and the catalyst, as well as temperature gradients. The impeller speed and design must be sufficient to maintain a homogeneous mixture.
-
Heat Transfer Issues: Large reactors have a lower surface-area-to-volume ratio, making it harder to maintain a consistent and optimal reaction temperature. Cold spots within the reactor can significantly slow down the reaction rate. Ensure the heating system is capable of providing uniform heat to the entire reaction mass.
-
Catalyst Deactivation: If using a solid catalyst, it may be deactivated by impurities or fouling. Consider catalyst regeneration or replacement.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Esterification Yield
| Molar Ratio (Ethanol:Benzoic Acid) | Approximate Yield at Equilibrium (%) | Reference |
| 1:1 | ~67% | [10] |
| 4:1 | ~95% | [10] |
| 10:1 | >97% | [4] |
Table 2: Typical Reaction Parameters for Benzoic Acid Esterification
| Parameter | Lab Scale Value | Scale-Up Consideration |
| Catalyst (H₂SO₄) | 1-5 mol% | Optimize for reactor volume; consider solid acid catalysts. |
| Temperature | Reflux (approx. 80-110 °C) | Ensure uniform heating; avoid localized overheating. |
| Reaction Time | 1-10 hours | Monitor reaction to determine endpoint; may be longer at scale. |
| Water Removal | Dean-Stark Trap | Ensure adequate capacity and efficiency for larger volumes. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative Protocol)
This protocol is a representative procedure based on standard Fischer esterification.
-
Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-ethylbenzoic acid (e.g., 15.0 g, 0.1 mol). Add ethanol (e.g., 70 mL, approx. 4-fold molar excess).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL, ~1.8 g, ~0.018 mol) to the stirred mixture.
-
Reaction Setup: Attach a reflux condenser fitted with a Dean-Stark trap, pre-filled with ethanol.
-
Heating: Heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by collecting samples from the reaction mixture and analyzing them by TLC or GC. Continue refluxing for 2-4 hours, or until water ceases to collect in the Dean-Stark trap.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (1 x 50 mL).[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess ethanol) using a rotary evaporator.
-
-
Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.[2]
Key Scale-Up Considerations and Logical Relationships
The successful scale-up of the Fischer esterification hinges on managing the reaction equilibrium. The following diagram illustrates the key factors that influence the progression of the reaction toward the desired product.
// Central Node Equilibrium [label="Fischer Esterification Equilibrium\n(Reactants <=> Products + Water)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=4];
// Driving Factors (Green) Ethanol [label="Increase [Ethanol]\n(Excess Reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WaterRemoval [label="Decrease [Water]\n(Azeotropic Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibiting Factor (Red) Water [label="Increase [Water]\n(Byproduct Accumulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Rate Factors (Yellow) Temp [label="Increase Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Increase Catalyst\nConcentration / Activity", fillcolor="#FBBC05", fontcolor="#202124"];
// Relationships Ethanol -> Equilibrium [label="Shifts Right (Le Châtelier's)", color="#34A853", fontcolor="#34A853"]; WaterRemoval -> Equilibrium [label="Shifts Right (Le Châtelier's)", color="#34A853", fontcolor="#34A853"]; Equilibrium -> Water [label="Produces", color="#5F6368", style=dashed]; Water -> Equilibrium [label="Shifts Left (Inhibits)", color="#EA4335", fontcolor="#EA4335"];
Temp -> Equilibrium [label="Increases Rate", color="#5F6368", style=dashed]; Catalyst -> Equilibrium [label="Increases Rate", color="#5F6368", style=dashed]; } Caption: Factors influencing Fischer esterification equilibrium.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ijstr.org [ijstr.org]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. Sciencemadness Discussion Board - Ethyl benzoate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. 3-Ethylbenzoic acid (CAS 619-20-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
Minimizing water content during "Ethyl 3-ethylbenzoate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-ethylbenzoate. The focus is on minimizing water content to maximize reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is minimizing water content crucial during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through Fischer esterification, a reversible reaction between 3-ethylbenzoic acid and ethanol (B145695).[1][2][3] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the reactants (3-ethylbenzoic acid and ethanol), thereby reducing the yield of the desired ester, this compound.[3][4][5] To achieve a high yield, it is essential to remove water as it is formed.[1][2]
Q2: What are the primary methods to remove water during Fischer esterification?
A2: The main strategies to minimize water content and drive the reaction towards the product are:
-
Using an excess of a reactant: Employing a large excess of the alcohol (ethanol) is a common method to shift the equilibrium towards the formation of the ester.[1][4][5]
-
Azeotropic distillation: This involves adding a water-immiscible solvent (a water-carrying agent or entrainer) such as toluene (B28343) or hexane.[2] The solvent forms a low-boiling azeotrope with water, which is then removed from the reaction mixture by distillation using a Dean-Stark apparatus.
-
Use of drying agents: In-situ water removal can be attempted by adding a drying agent to the reaction mixture, although this is less common during the reflux stage. More frequently, drying agents like anhydrous sodium sulfate (B86663), magnesium sulfate, or calcium chloride are used during the work-up phase to dry the organic extract.[6]
-
Use of dehydrating acid catalysts: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, helping to remove water.[7]
Q3: Can I use 95% ethanol for the synthesis?
A3: While anhydrous ethanol is ideal, 95% ethanol can be used. However, the initial presence of 5% water will have an impact on the reaction equilibrium. To compensate, a larger excess of the 95% ethanol may be required, or a more efficient water removal method like azeotropic distillation should be employed to remove both the water from the reagent and the water generated during the reaction.
Q4: How do I know if my reaction has gone to completion?
A4: The completion of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8] By comparing the reaction mixture to the starting materials, you can observe the disappearance of the 3-ethylbenzoic acid spot/peak and the appearance of the this compound product spot/peak.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium: The Fischer esterification is a reversible reaction, and the presence of water (a byproduct) can limit the conversion to the ester.[3][4][7] 2. Insufficient catalysis: The acid catalyst may be too dilute or used in an insufficient amount. 3. Loss of product during work-up: The ester may be partially soluble in the aqueous layers during extraction. | 1. Shift the equilibrium: a. Use a significant excess of ethanol (e.g., 5-10 fold molar excess).[4] b. Remove water as it forms using a Dean-Stark apparatus with a suitable entrainer like toluene.[2] 2. Optimize catalyst: Ensure the use of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid in the appropriate catalytic amount.[2] 3. Improve work-up: Minimize the volume of aqueous washes and ensure the aqueous layer is properly separated. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. |
| Product is contaminated with unreacted 3-ethylbenzoic acid | 1. Incomplete reaction. 2. Inadequate neutralization during work-up: The acidic starting material has not been fully removed from the organic phase. | 1. Drive the reaction further: See "Low Yield" solutions. 2. Thoroughly wash the organic layer: During the work-up, wash the organic extract with a saturated solution of sodium bicarbonate (NaHCO₃) until no more CO₂ evolution is observed.[6] This will convert the acidic 3-ethylbenzoic acid into its water-soluble sodium salt, which can then be removed in the aqueous layer. Follow with a water wash to remove any remaining bicarbonate. |
| Product is "wet" (contains residual water) | 1. Incomplete drying of the organic layer: The drying agent used was insufficient or not given enough time to work. 2. Inefficient separation of aqueous and organic layers during extraction. | 1. Use an adequate amount of a suitable drying agent: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic extract and swirl. The drying agent should be free-flowing and not clumped together, indicating that sufficient agent has been added. Allow sufficient time for drying (e.g., 10-15 minutes) before filtering or decanting. 2. Careful separation: Ensure a clean separation of the layers in the separatory funnel. It is better to leave a small amount of the organic layer behind with the aqueous layer than to contaminate the organic layer with water. |
| Reaction does not start or is very slow | 1. Inactive catalyst. 2. Low reaction temperature. | 1. Use a fresh, concentrated acid catalyst. 2. Ensure proper heating: The reaction should be heated to reflux to ensure a sufficient reaction rate. The temperature will depend on the boiling point of the alcohol or the azeotropic mixture. |
Data Presentation
| Esterification Reaction | Reaction Conditions | Yield (%) | Reference Principle |
| Acetic acid + Ethanol | Equimolar amounts of acid and alcohol | 65% | Illustrates the equilibrium limitation without proactive water removal.[4] |
| Acetic acid + Ethanol | 10-fold excess of ethanol | 97% | Demonstrates the effectiveness of using an excess of one reactant to shift the equilibrium.[4] |
| Benzoic acid + Ethanol | Expandable graphite (B72142) catalyst, cyclohexane (B81311) as water entrainer, microwave heating | 80.1% | Shows the utility of azeotropic distillation for water removal. |
Experimental Protocols
Detailed Methodology: Fischer Esterification of 3-Ethylbenzoic Acid with Azeotropic Water Removal
This protocol describes a representative procedure for the synthesis of this compound using a Dean-Stark apparatus to remove water.
Materials:
-
3-ethylbenzoic acid
-
Anhydrous ethanol (at least a 3-fold molar excess)
-
Toluene (or another suitable water entrainer)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of the carboxylic acid)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether or ethyl acetate (B1210297) (for extraction)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-ethylbenzoic acid.
-
Add the excess anhydrous ethanol and toluene.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring.
-
Water will begin to collect in the side arm of the Dean-Stark apparatus as an azeotrope with toluene. The lower water layer can be periodically drained.
-
Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the reaction is approaching completion.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the ethanol and sulfuric acid.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted 3-ethylbenzoic acid. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent (toluene and any excess ethanol) by rotary evaporation.
-
The crude this compound can be further purified by vacuum distillation to obtain the final product.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cerritos.edu [cerritos.edu]
- 6. chem.uoi.gr [chem.uoi.gr]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
Technical Support Center: Efficient Esterification of 3-Ethylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient esterification of 3-ethylbenzoic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the esterification of 3-ethylbenzoic acid in a question-and-answer format.
Question: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction. Several factors could be at play:
-
Equilibrium Limitation: The reaction may have reached equilibrium, with significant amounts of starting material remaining.
-
Solution: To shift the equilibrium towards the product, you can use a large excess of the alcohol (e.g., ethanol), which can also serve as the solvent.[1] Alternatively, removing water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves is highly effective.[1]
-
-
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Solution: Use a fresh, anhydrous acid catalyst. For heterogeneous catalysts, ensure they are properly activated before use.
-
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to side reactions.
-
Solution: For most acid-catalyzed esterifications of benzoic acids, heating to reflux is typically required to achieve a reasonable reaction rate. The optimal temperature will depend on the alcohol and catalyst used.
-
-
Product Loss During Work-up: Significant product loss can occur during extraction and purification steps.
-
Solution: Ensure proper phase separation during aqueous work-up. Minimize the number of transfer steps and ensure all equipment is rinsed to recover as much product as possible.
-
Question: I am observing unexpected spots on my TLC plate. What are the likely side products in the esterification of 3-ethylbenzoic acid?
Answer: The formation of side products can lead to a lower yield of the desired ester and complicate purification. Common side products in the acid-catalyzed esterification of benzoic acids include:
-
Ether Formation: The alcohol can undergo acid-catalyzed self-condensation to form an ether, especially at high temperatures with a strong acid catalyst.
-
Anhydride Formation: 3-ethylbenzoic acid can self-condense to form 3-ethylbenzoic anhydride.
-
Sulfonation: If using concentrated sulfuric acid at high temperatures, sulfonation of the aromatic ring can occur, though this is less common under typical esterification conditions.
-
Dehydration of Alcohol: If using a secondary or tertiary alcohol, dehydration to form an alkene is a possible side reaction.
If you observe multiple spots on your TLC plate, it is recommended to co-spot with your starting materials to identify any unreacted acid and alcohol. The remaining spots likely correspond to the side products mentioned. Isolation and characterization by NMR or mass spectrometry may be necessary for definitive identification.
Question: My solid catalyst (e.g., Amberlyst-15, Zeolite) seems to have lost its activity after a few runs. How can I regenerate it?
Answer: Heterogeneous catalysts can be deactivated by the adsorption of byproducts or water on their active sites. Here are general regeneration procedures:
-
Amberlyst-15: This strong-acid cation exchange resin can often be regenerated by washing with methanol (B129727) to remove adsorbed organic species. For more significant deactivation, washing with a dilute solution of a strong acid like HCl (e.g., 1 N HCl) can replenish the H+ ions, followed by rinsing with deionized water until neutral and then with methanol before drying.[2][3]
-
Zeolites: Zeolites can be regenerated by washing with a solvent to remove organic residues, followed by calcination at high temperatures to remove adsorbed water and other volatile impurities. The specific temperature and duration of calcination depend on the type of zeolite. For some zeolites, a multi-stage dealumination and realumination process using organic acids can be employed to fine-tune the acid site distribution.[4]
Question: How do I choose the most suitable catalyst for my 3-ethylbenzoic acid esterification?
Answer: The choice of catalyst depends on several factors, including the desired reaction conditions, ease of separation, and environmental considerations.
-
Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These catalysts are highly active and can promote the reaction under relatively mild conditions. However, they are corrosive, difficult to separate from the reaction mixture, and can generate acidic waste.[5]
-
Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites, Modified Clays): These solid acid catalysts are easily separated from the reaction mixture by filtration, are generally less corrosive, and can often be reused, making them a more environmentally friendly option.[5][6] However, they may require higher reaction temperatures or longer reaction times to achieve comparable conversions to homogeneous catalysts.
The decision tree in the "Mandatory Visualization" section provides a logical guide for selecting the appropriate catalyst type.
Data Presentation: Catalyst Performance in Benzoic Acid Esterification
The following table summarizes the performance of various catalysts in the esterification of benzoic acid, which serves as a good model for the esterification of 3-ethylbenzoic acid.
| Catalyst | Catalyst Type | Catalyst Loading | Alcohol | Temperature (°C) | Reaction Time | Benzoic Acid Conversion (%) | Reference |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Homogeneous | 10 wt% | Ethanol (B145695) | 75 | Not Specified | 88.4 | [4][5] |
| Ionic Liquid (1-Butyl-3-methylimidazolium chloride) | Homogeneous | 10 wt% | Ethanol | 65 | Not Specified | 19.6 | [4] |
| Amberlyst-15 | Heterogeneous | 10 wt% | Ethanol | 65 | Not Specified | 7.8 | [4] |
| Modified Montmorillonite K10 | Heterogeneous | 10 wt% | Methanol | Reflux | 5 h | High Yields | [7] |
| Zr/Ti Solid Acid | Heterogeneous | Not Specified | Methanol | Not Specified | Not Specified | High Yields | |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Catalytic | Ethanol | Reflux | 3 h | High Yields | [8] |
| Titanium Zeolite | Heterogeneous | 0.5-50 g | 2-Ethylhexanol | 180-280 | Until Acid Number <0.1 | >99 | [6] |
Experimental Protocols
Method 1: Fischer Esterification using a Homogeneous Catalyst (Sulfuric Acid)
This protocol describes a general procedure for the synthesis of ethyl 3-ethylbenzoate.
Materials:
-
3-Ethylbenzoic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylbenzoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the sulfuric acid catalyst.[9]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure.
-
Method 2: Esterification using a Heterogeneous Catalyst (Amberlyst-15)
This protocol provides a method for the synthesis of this compound using a reusable solid acid catalyst.
Materials:
-
3-Ethylbenzoic acid
-
Anhydrous ethanol (excess)
-
Amberlyst-15 resin
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Catalyst Preparation: If necessary, wash the Amberlyst-15 resin with methanol and dry it in an oven before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethylbenzoic acid, an excess of anhydrous ethanol, and Amberlyst-15 (typically 5-10 wt% of the reactants).
-
Reflux: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. Monitor the reaction by TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Work-up and Purification: The filtrate containing the product can be worked up and purified as described in Method 1 (steps 4 and 5).
Mandatory Visualization
Caption: A decision tree to guide catalyst selection.
Caption: A general experimental workflow for esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. US5502240A - Esterification process using a titamium zeolite catalyst - Google Patents [patents.google.com]
- 7. ijstr.org [ijstr.org]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Ethyl 3-Ethylbenzoate and Other Benzoate Esters for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ethyl 3-ethylbenzoate with other common benzoate (B1203000) esters, namely methyl benzoate, ethyl benzoate, and butyl benzoate. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the physicochemical properties, synthesis, and biological activities of these compounds, supported by experimental data and protocols to inform future research and application.
Physicochemical Properties: A Tabular Comparison
The structural characteristics of benzoate esters, particularly the nature of the alkyl group, significantly influence their physical and chemical properties. These properties, in turn, dictate their applications, from solvents and fragrances to their potential roles in drug delivery and as active pharmaceutical ingredients. Below is a summary of key physicochemical data for this compound and other selected benzoate esters.
| Property | This compound | Methyl Benzoate | Ethyl Benzoate | Butyl Benzoate |
| Molecular Formula | C₁₁H₁₄O₂ | C₈H₈O₂ | C₉H₁₀O₂ | C₁₁H₁₄O₂ |
| Molecular Weight ( g/mol ) | 178.23 | 136.15[1] | 150.17[2][3] | 178.23[4] |
| Appearance | Colorless liquid | Colorless, oily liquid[5] | Colorless liquid[3] | Clear, colorless to pale yellow liquid |
| Boiling Point (°C) | 110 @ 27 hPa (lit.)[6] | 198-199 (lit.)[5] | 211-213[3] | 247-250 |
| Melting Point (°C) | No data available | -12.5 (lit.) | -34[3] | -22[4] |
| Density (g/cm³) | 1.03 @ 25 °C[6][7] | 1.088 @ 20 °C (lit.)[5] | 1.045 @ 25 °C (lit.)[3] | 1.006 @ 20 °C |
| Water Solubility | No data available | Poorly soluble[1] | 0.72 mg/mL at 25 °C | Immiscible |
| LogP | No data available | 2.1 | 2.64 | 3.8[4] |
Synthesis of Benzoate Esters: Fischer-Speier Esterification
The most common and well-established method for synthesizing benzoate esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid or its derivatives) with an alcohol.
General Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Benzoic acid (or substituted benzoic acid)
-
Corresponding alcohol (e.g., methanol, ethanol, 3-ethylphenol) (in excess)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
Procedure:
-
In a round-bottom flask, dissolve the benzoic acid in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.[5][8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude ester can be purified by distillation.
Experimental Workflow: Synthesis and Purification of Benzoate Esters
Caption: A generalized workflow for the synthesis and purification of benzoate esters.
Comparative Biological Activity
Benzoate esters exhibit a range of biological activities, including antimicrobial and insecticidal properties. The efficacy of these compounds is often related to the alkyl chain length and substitutions on the aromatic ring.
Antimicrobial Activity
Benzoate esters can inhibit the growth of various microorganisms. Their mechanism of action is often attributed to the disruption of the cell membrane and interference with cellular energy production.[8] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound | Organism | MIC |
| Sodium Benzoate | Escherichia coli | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0)[8] |
| Staphylococcus aureus | >10,000 ppm (pH 7.0), 1000 ppm (pH 4.0)[8] | |
| Candida albicans | 2.5 mg/mL[8] | |
| Methylparaben | Staphylococcus aureus | 2.6 mM[8] |
| Propylparaben | Staphylococcus aureus | 2.2 mM[8] |
| 2-(phenylthio)-ethyl benzoate derivatives | Staphylococcus aureus | 3.125 mg/mL[9] |
| Candida albicans | 1.56 mg/mL (for one derivative)[9] |
Note: Data for this compound and direct comparative data for simple alkyl benzoates against the same strains are limited in the reviewed literature. The antimicrobial activity of parabens (alkyl esters of p-hydroxybenzoic acid) generally increases with the length of the alkyl chain.[8]
Conceptual Signaling Pathway: Antimicrobial Action of Benzoate Esters
While not a classical intracellular signaling pathway, the mechanism by which benzoate esters exert their antimicrobial effects involves a series of steps that disrupt cellular homeostasis. This can be conceptualized as a pathway leading to cell death or growth inhibition.
Caption: Generalized mechanism of the antimicrobial action of benzoate esters.
Insecticidal Activity
Certain benzoate esters have demonstrated insecticidal and repellent properties. A study on the cotton aphid (Aphis gossypii) and its predator (Chrysoperla carnea) showed that methyl benzoate had the highest contact toxicity against the aphid.
Comparative Efficacy against Aphis gossypii (Adults, 24h post-application):
-
1% Methyl Benzoate: 100.0% effectiveness
-
1% Ethyl Benzoate: 69.0% effectiveness
-
1% Vinyl Benzoate: 39.0% effectiveness
Notably, these benzoates were less toxic to the predator species, suggesting their potential use in integrated pest management programs.
Experimental Protocols: Biological Assays
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of benzoate esters against bacterial and fungal strains.
Materials:
-
Synthesized benzoate esters (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Negative control (vehicle solvent)
Procedure:
-
Prepare a stock solution of each benzoate ester in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strains.
-
Add the microbial inoculum to each well.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).[10]
-
The MIC is determined as the lowest concentration of the ester that prevents visible growth (turbidity).[8]
Experimental Workflow: MIC Determination
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and other benzoate esters represent a versatile class of compounds with established applications and potential for further development in the pharmaceutical and agrochemical industries. This guide provides a comparative overview of their physicochemical properties, a standardized protocol for their synthesis, and insights into their biological activities. While direct comparative experimental data for this compound is still emerging, the analysis of related benzoate esters provides a strong foundation for predicting its performance and guiding future research. The provided experimental protocols and workflows serve as a practical resource for scientists engaged in the evaluation and application of these compounds. Further studies are warranted to fully elucidate the biological activity spectrum and potential therapeutic applications of this compound and its isomers.
References
- 1. scribd.com [scribd.com]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of ortho, meta, and para ethylbenzoate isomers.
A Spectroscopic Comparison of Ethyl Benzoate (B1203000) and its Ortho, Meta, and Para-Methylated Isomers
A comprehensive guide to the spectroscopic signatures of ethyl benzoate and ethyl o-, m-, and p-toluate, providing key data for researchers, scientists, and professionals in drug development.
This guide offers an objective comparison of the spectroscopic properties of ethyl benzoate and its ortho, meta, and para-methylated isomers (ethyl toluate). The presence and position of the methyl group on the aromatic ring significantly influence the spectroscopic characteristics of these molecules. Understanding these differences is crucial for the unambiguous identification and characterization of these and similarly substituted aromatic compounds. While the primary focus is on the comparison of the ortho, meta, and para isomers, ethyl benzoate is included as a baseline reference.
Data Presentation
The following tables summarize the key spectroscopic data for ethyl benzoate and the three isomers of ethyl toluate.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ppm) | -O-CH₂- (ppm) | Ar-CH₃ (ppm) | -O-CH₂-CH₃ (ppm) |
| Ethyl Benzoate | 8.05 (m, 2H), 7.52 (m, 1H), 7.41 (m, 2H) | 4.36 (q, 2H) | - | 1.38 (t, 3H) |
| Ethyl o-toluate | 7.89 (d, 1H), 7.47-7.08 (m, 3H) | 4.33 (q, 2H) | 2.59 (s, 3H) | 1.37 (t, 3H) |
| Ethyl m-toluate | 7.85 (m, 2H), 7.35 (m, 2H) | 4.36 (q, 2H) | 2.39 (s, 3H) | 1.38 (t, 3H) |
| Ethyl p-toluate | 7.96 (d, 2H), 7.26 (d, 2H) | 4.42-4.32 (m, 2H) | 2.41 (s, 3H) | 1.43-1.36 (m, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (ppm) | Aromatic C (ppm) | -O-CH₂- (ppm) | Ar-CH₃ (ppm) | -O-CH₂-CH₃ (ppm) |
| Ethyl Benzoate | 166.4 | 132.6, 130.4, 129.4, 128.1 | 60.8 | - | 14.1[1] |
| Ethyl o-toluate | 167.2 | 140.2, 131.9, 131.0, 130.5, 129.8, 125.8 | 60.7 | 21.8 | 14.3 |
| Ethyl m-toluate | 166.7 | 138.2, 133.5, 130.2, 129.9, 128.2, 126.6 | 60.8 | 21.3 | 14.4 |
| Ethyl p-toluate | 167.2 | 143.5, 129.1, 127.5 | 60.2 | 21.6 | 14.1[1] |
Table 3: Infrared (IR) Spectroscopic Data (neat)
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-H Stretch (Aromatic/Aliphatic) (cm⁻¹) |
| Ethyl Benzoate | ~1720 | ~1270, ~1100 | ~1600, ~1450 | ~3060, ~2980 |
| Ethyl o-toluate | ~1720 | ~1270, ~1120 | ~1600, ~1460 | ~3060, ~2980 |
| Ethyl m-toluate | ~1720 | ~1280, ~1110 | ~1600, ~1450 | ~3060, ~2980 |
| Ethyl p-toluate | ~1718 | ~1275, ~1105 | ~1610, ~1450 | ~3050, ~2980 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) |
| Ethyl Benzoate | 150 | 122, 105, 77 |
| Ethyl o-toluate | 164 | 135, 119, 91 |
| Ethyl m-toluate | 164 | 135, 119, 91 |
| Ethyl p-toluate | 164 | 135, 119, 91 |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the ethyl benzoate isomers.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Ethyl benzoate isomers (ortho, meta, para)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the ethyl benzoate isomers.
Materials:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl).
-
Ethyl benzoate isomers (ortho, meta, para).
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample onto the ATR crystal, ensuring it covers the crystal surface.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent after each measurement.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the ethyl benzoate isomers.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Ethyl benzoate isomers (ortho, meta, para).
-
Microsyringe.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 250°C) to ensure separation of any impurities.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The separated components will then be introduced into the mass spectrometer for analysis.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the ethyl benzoate isomers.
Caption: Logical workflow for the spectroscopic analysis of ethyl benzoate isomers.
References
A Comprehensive Guide to the Analytical Method Validation of Ethyl 3-Ethylbenzoate Using High-Performance Liquid Chromatography (HPLC)
This guide provides a detailed comparison of a validated HPLC method for the quantitative analysis of Ethyl 3-ethylbenzoate, benchmarked against an alternative method. The content is designed for researchers, scientists, and professionals in the field of drug development, offering objective performance comparisons supported by experimental data.
Method 1: Validated Reverse-Phase HPLC Method
This section details a proposed and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3][4][5]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time | Approximately 4.5 minutes |
Experimental Protocols and Validation Data
The validation of this analytical method was performed to assess its specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).
1. Specificity
The specificity of the method was evaluated by analyzing a placebo solution (matrix without the analyte) and a solution containing this compound. The chromatograms demonstrated no interference from the placebo at the retention time of the analyte, confirming the method's specificity.
2. Linearity and Range
Linearity was assessed by preparing a series of solutions of this compound at concentrations ranging from 50% to 150% of the nominal analytical concentration (100 µg/mL). A minimum of five concentrations is recommended to establish linearity.[3] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 485.2 |
| 75 | 730.1 |
| 100 | 995.8 |
| 125 | 1240.5 |
| 150 | 1490.3 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 50 - 150 µg/mL |
3. Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The study was performed in triplicate at each level.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | 79.5 | 99.4 | |
| 80 | 80.2 | 100.3 | 99.8 |
| 80 | 79.6 | 99.5 | |
| 100 | 99.2 | 99.2 | |
| 100 | 100.5 | 100.5 | 99.9 |
| 100 | 100.1 | 100.1 | |
| 120 | 119.0 | 99.2 | |
| 120 | 121.1 | 100.9 | 100.1 |
| 120 | 120.2 | 100.2 |
4. Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration were made on the same day.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the method's ruggedness.
| Precision Type | Parameter | Result |
| Repeatability | Mean Peak Area | 996.2 |
| Standard Deviation | 4.98 | |
| % RSD | 0.50% | |
| Intermediate Precision | Mean Peak Area | 994.8 |
| Standard Deviation | 5.47 | |
| % RSD | 0.55% |
5. Detection and Quantitation Limits
The Detection Limit (DL) and Quantitation Limit (QL) were calculated based on the standard deviation of the response and the slope of the calibration curve.
-
DL = 3.3 * (σ/S)
-
QL = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
| Parameter | Value |
| Detection Limit (DL) | 0.5 µg/mL |
| Quantitation Limit (QL) | 1.5 µg/mL |
Method 2: Alternative Normal-Phase HPLC Method (Hypothetical Comparison)
For comparative purposes, an alternative normal-phase HPLC method is presented. Normal-phase chromatography can be an option for compounds that are highly soluble in non-polar solvents.
Chromatographic Conditions
| Parameter | Condition |
| Column | Silica, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethyl Acetate (90:10, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Retention Time | Approximately 6.2 minutes |
Performance Comparison: Reverse-Phase vs. Normal-Phase HPLC
The following table provides a direct comparison of the key performance parameters of the two methods.
| Parameter | Method 1: Reverse-Phase | Method 2: Normal-Phase (Hypothetical) | Discussion |
| Stationary Phase | C18 (Non-polar) | Silica (Polar) | Method 1 is generally more robust and reproducible for routine analysis due to the stability of C18 columns and the use of aqueous mobile phases. |
| Mobile Phase | Acetonitrile:Water | n-Hexane:Ethyl Acetate | The aqueous mobile phase of Method 1 is less hazardous and less costly than the organic solvents used in Method 2. |
| Retention Time | ~ 4.5 min | ~ 6.2 min | Method 1 offers a faster analysis time, leading to higher sample throughput. |
| Selectivity | High | Potentially higher for very polar impurities | While Method 1 demonstrated excellent specificity, normal-phase could offer different selectivity for certain impurities. |
| Reproducibility (%RSD) | < 1.0% | Typically 1-2% | Reverse-phase methods often exhibit better reproducibility due to faster column equilibration and more stable baselines. |
| Solvent Cost & Disposal | Lower | Higher | The organic solvents in Method 2 are more expensive and require more stringent disposal procedures. |
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical progression of the analytical method validation process.
Caption: Logical workflow of the analytical method validation process.
Conclusion
Based on the validation data and comparative analysis, the proposed Reverse-Phase HPLC method (Method 1) is highly suitable for the routine quality control analysis of this compound. It is specific, linear, accurate, and precise over a defined range. Compared to a hypothetical normal-phase alternative, it offers significant advantages in terms of speed, cost, safety, and reproducibility. The successful validation of this method ensures that it will produce reliable and consistent results, which is a critical requirement in the pharmaceutical industry.
References
Comparative study of catalysts for substituted benzoic acid esterification.
A Comparative Guide to Catalysts for the Esterification of Substituted Benzoic Acids
The esterification of substituted benzoic acids is a fundamental reaction in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and materials. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of various catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst in esterification is measured by several key parameters, including conversion rate, reaction yield, time, and temperature. The following tables summarize the performance of various catalysts in the esterification of benzoic acid and its substituted derivatives, based on published experimental data. It is important to note that reaction conditions vary between studies, which can affect direct comparisons.
Table 1: Homogeneous Catalysts
| Catalyst | Substituted Benzoic Acid | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Benzoic acid | Methanol (B129727) | 70 | 20 | >95 | 92 | [1] |
| N-Bromosuccinimide (NBS) | 4-Nitrobenzoic acid | Methanol | 70 | 1 | >95 | 94 | [1] |
| N-Bromosuccinimide (NBS) | 4-Methoxybenzoic acid | Methanol | 70 | 4 | >95 | 93 | [1] |
| p-Toluenesulfonic acid (p-TSA) | Benzoic acid | 1-Butanol | 92.2-116.4 | 2 | ~92 | - | [2][3] |
Table 2: Heterogeneous Catalysts
| Catalyst | Substituted Benzoic Acid | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Phosphoric acid modified Montmorillonite K10 (PMK) | Benzoic acid | Methanol | Reflux | 5 | - | 90 | [4] |
| Phosphoric acid modified Montmorillonite K10 (PMK) | p-Nitrobenzoic acid | Methanol | Reflux | 5 | - | 92 | [4] |
| Phosphoric acid modified Montmorillonite K10 (PMK) | p-Methylbenzoic acid | Methanol | Reflux | 5 | - | 85 | [4] |
| Zr/Ti Solid Acid (ZT10) | Benzoic acid | Methanol | 120 | 24 | - | 95.3 | [5] |
| Zr/Ti Solid Acid (ZT10) | 4-Methylbenzoic acid | Methanol | 120 | 24 | - | 94.2 | [5] |
| Zr/Ti Solid Acid (ZT10) | 4-Bromobenzoic acid | Methanol | 120 | 24 | - | 92.5 | [5] |
| Barium Benzoate | Benzoic acid | Methanol | 160 | - | ~65 | - | [6] |
| Strontium Benzoate | Benzoic acid | Methanol | 160 | - | ~55 | - | [6] |
| Calcium Benzoate | Benzoic acid | Methanol | 160 | - | ~45 | - | [6] |
| Amberlyst-15 | Benzoic acid | Glycerol | - | - | High | ~70 (α-MBG) | [7] |
Table 3: Green Catalysts
| Catalyst | Substituted Benzoic Acid | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid | Ethanol | 75 | - | 88.3 | - | [8] |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid | Butanol | 75 | - | 87.8 | - | [8] |
| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid | Hexanol | 75 | - | 67.5 | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for some of the key catalytic systems mentioned.
N-Bromosuccinimide (NBS) Catalyzed Esterification[1]
-
Reaction Setup : A mixture of the carboxylic acid (1 mmol), alcohol (0.5 mL), and N-bromosuccinimide (0.07 mmol) is stirred in a reactor tube.
-
Reaction Conditions : The mixture is heated to 70 °C for the time specified in Table 1.
-
Work-up and Isolation :
-
After the reaction, the mixture is cooled to room temperature, and the excess alcohol is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with distilled water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate (B1220275) solution.
-
The organic layer is dried and concentrated to yield the ester product.
-
-
Analysis : Conversions are determined by 1H-NMR spectroscopy.
Phosphoric Acid Modified Montmorillonite K10 (PMK) Catalyzed Esterification[4]
-
Catalyst Preparation : Montmorillonite K10 clay (500 mg) is refluxed with orthophosphoric acid (37.5 mg) in toluene (B28343) (5 mL) for 5 hours. The toluene is removed by distillation, and the solid catalyst is dried in an oven.
-
Reaction Setup : Benzoic acid (1 mmol), alcohol (1 mmol), and the PMK catalyst (10 wt%) are added to a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions : The mixture is refluxed for 5 hours under solvent-free conditions.
-
Monitoring and Analysis : The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The percentage conversion of the acid is calculated using a standard titration method with ethanolic KOH.
Zr/Ti Solid Acid (ZT10) Catalyzed Esterification[5]
-
Catalyst Preparation : A zirconium oxychloride solution is prepared, and a proportional amount of tetrabutyl titanate is added (Zr:Ti molar ratio of 1.2:1). The mixture is dried, soaked in sulfuric acid, dried again, and then calcined in a muffle furnace at 550 °C for 12 hours.
-
Reaction Setup : The substituted benzoic acid (2 mmol), methanol (15.00 mL), and the ZT10 catalyst (0.027 g) are added to a single-mouth flask.
-
Reaction Conditions : The mixture is vigorously stirred and refluxed in an oil bath at 120 °C for 24 hours.
-
Work-up and Isolation : The catalyst is removed by filtration, and the product is isolated using column chromatography.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in catalyst comparison and selection, the following diagrams illustrate the typical experimental workflow and a logical framework for choosing a suitable catalyst.
References
- 1. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. ijstr.org [ijstr.org]
- 5. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-ethylbenzoate and its Unsubstituted Analog
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Fragmentation Patterns
The following tables summarize the observed mass-to-charge ratios (m/z) and relative intensities of the principal fragments for ethyl benzoate (B1203000) and the predicted fragments for Ethyl 3-ethylbenzoate.
Table 1: Mass Spectrometry Data for Ethyl Benzoate (C₉H₁₀O₂)[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 150 | 21.8 | [M]⁺• (Molecular Ion) | C₆H₅COOCH₂CH₃⁺• |
| 122 | 30.7 | [M - C₂H₄]⁺• | C₆H₅COOH⁺• |
| 105 | 100.0 (Base Peak) | [M - •OCH₂CH₃]⁺ | C₆H₅CO⁺ |
| 77 | 40.6 | [C₆H₅]⁺ | C₆H₅⁺ |
| 51 | 16.0 | [C₄H₃]⁺ | C₄H₃⁺ |
**Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₄O₂) **
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragment Structure |
| 178 | Moderate | [M]⁺• (Molecular Ion) | CH₃CH₂C₆H₄COOCH₂CH₃⁺• |
| 163 | Moderate | [M - •CH₃]⁺ | ⁺CH₂C₆H₄COOCH₂CH₃ |
| 150 | Low | [M - C₂H₄]⁺• | CH₃CH₂C₆H₄COOH⁺• |
| 133 | High (likely Base Peak) | [M - •OCH₂CH₃]⁺ | CH₃CH₂C₆H₄CO⁺ |
| 105 | Moderate | [C₈H₉]⁺ | CH₃CH₂C₆H₄⁺ |
| 91 | Moderate | [C₇H₇]⁺ | C₇H₇⁺ (Tropylium ion) |
| 77 | Low | [C₆H₅]⁺ | C₆H₅⁺ |
Experimental Protocols: Acquiring the Mass Spectrum
The data presented for ethyl benzoate and the predictions for this compound are based on electron ionization mass spectrometry (EI-MS). A typical experimental protocol to acquire such data is as follows:
1. Sample Preparation:
-
Dissolve a small amount of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
For gas chromatography-mass spectrometry (GC-MS) analysis, dilute the sample further to an appropriate concentration (e.g., 1-10 µg/mL).
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for volatile compounds like ethyl benzoates.
-
The mass spectrometer should be equipped with an electron ionization (EI) source.
3. GC Conditions (Typical):
-
Injection Port Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
4. Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
5. Data Acquisition and Analysis:
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated components.
-
The mass spectrum for each peak can be extracted and analyzed to identify the compound and its fragments.
Fragmentation Pathway of this compound
The fragmentation of aromatic esters under EI is a well-understood process that typically involves several key pathways. The following diagram illustrates the predicted fragmentation of this compound.
Caption: Predicted fragmentation pathway of this compound.
Discussion of Fragmentation Patterns
The fragmentation of ethyl benzoate is characterized by several key bond cleavages. The molecular ion ([M]⁺•) is observed at m/z 150. A significant fragmentation pathway is the loss of an ethoxy radical (•OCH₂CH₃) to form the benzoyl cation at m/z 105, which is the base peak in the spectrum.[3] Another important fragmentation is the McLafferty rearrangement, leading to the loss of ethylene (B1197577) (C₂H₄) and the formation of the benzoic acid radical cation at m/z 122.[3] Subsequent loss of a carbonyl group (CO) from the benzoyl cation yields the phenyl cation at m/z 77.
For this compound, a similar fragmentation pattern is predicted. The molecular ion is expected at m/z 178. The primary fragmentation will likely be the loss of the ethoxy radical to form the 3-ethylbenzoyl cation at m/z 133, which is predicted to be the base peak. Benzylic cleavage of the ethyl group on the aromatic ring is also anticipated, leading to the loss of a methyl radical (•CH₃) to produce a fragment at m/z 163. A McLafferty rearrangement would result in the loss of ethylene, giving a fragment at m/z 150. The 3-ethylbenzoyl cation (m/z 133) can then lose a carbonyl group to form the 3-ethylphenyl cation at m/z 105. This ion can further fragment through the loss of ethylene to form the tropylium (B1234903) ion at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes.
The presence of the ethyl group on the benzene (B151609) ring of this compound introduces additional fragmentation pathways, primarily benzylic cleavage, that are not present in the spectrum of ethyl benzoate. However, the fundamental fragmentation processes characteristic of the ethyl ester group, such as the loss of the ethoxy radical and the McLafferty rearrangement, are expected to be conserved. This comparative guide provides a foundational understanding for the identification of substituted aromatic esters by mass spectrometry, aiding researchers in their analytical endeavors.
References
Cross-Validation of Analytical Techniques for the Analysis of Ethyl 3-ethylbenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical compounds is fundamental to ensuring the validity and reproducibility of experimental results. The selection of an appropriate analytical technique is a critical decision in the development of any new drug or chemical entity. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Ethyl 3-ethylbenzoate.
The cross-validation of analytical methods is a crucial process to ensure that data is reliable and comparable, especially when methods are transferred between laboratories or when different techniques are employed within the same study.[1][2] This guide presents a comparative summary of their performance, detailed experimental protocols, and visual workflows to assist in selecting the most suitable method for your specific analytical requirements.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by factors such as the required sensitivity, selectivity, and the nature of the sample matrix.[3] The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic esters like this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High | Very High (Mass spectral data confirms identity) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | Wide, dependent on detector response | Wide, highly sensitive |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | Repeatability: < 2%; Intermediate: < 3% | Repeatability: < 5%; Intermediate: < 10% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) |
| Typical Run Time | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a known concentration.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the this compound.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of acid, like phosphoric acid, can be added to improve peak shape.[5] For mass spectrometry compatibility, formic acid should be used instead.[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30°C.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (approximately 230 nm).[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and selectivity.[3]
1. Sample Preparation:
-
For liquid samples, a direct injection after appropriate dilution with a suitable solvent (e.g., dichloromethane (B109758) or hexane) may be possible.[5]
-
For solid or semi-solid samples, a solvent extraction is required.
-
The addition of an internal standard is recommended for improved quantitative accuracy.[3]
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure the elution of all components.[5]
-
Detector: Mass Spectrometer operating in electron impact (EI) ionization mode.
-
Monitoring: Use selected ion monitoring (SIM) for enhanced sensitivity and specificity, focusing on characteristic ions of this compound.
Logical Workflow for Method Selection
The selection of the most appropriate analytical technique depends on the specific goals of the analysis. The following diagram illustrates a logical workflow to guide this decision-making process.
References
Unveiling the Bioactivity of Ethyl 3-Ethylbenzoate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Ethyl 3-ethylbenzoate and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation of their therapeutic potential.
This comparative analysis synthesizes findings from various studies, focusing on the anti-inflammatory, cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory properties of novel ethyl benzoate (B1203000) derivatives. The data is presented to facilitate a clear understanding of structure-activity relationships and to highlight the most potent compounds for further investigation.
Comparative Analysis of Biological Activities
The biological evaluation of various this compound derivatives has revealed significant potential across several therapeutic areas. The following tables summarize the quantitative data from key studies, offering a direct comparison of the compounds' efficacy.
Anti-inflammatory and Cytotoxic Activities
A study on ethyl benzoate derivatives bearing pyrrolizine and indolizine (B1195054) moieties revealed potent anti-inflammatory and cytotoxic activities. Several compounds exhibited in vivo anti-inflammatory and analgesic effects comparable to ibuprofen, with a better gastrointestinal safety profile.[1] The cytotoxic activity was evaluated against three human cancer cell lines: MCF-7 (breast), A2780 (ovarian), and HT29 (colon).[1]
Table 1: Anti-inflammatory and Cytotoxic Activity of Ethyl Benzoate Derivatives
| Compound | Anti-inflammatory Activity (in vivo) | Cytotoxic Activity (IC50 in µM) |
| MCF-7 | ||
| 9a | Comparable to Ibuprofen | 0.02 |
| 10b | Comparable to Ibuprofen | 4.32 |
| 11b | Comparable to Ibuprofen | 8.67 |
| Ibuprofen | Standard | - |
Source: Bioorganic Chemistry, 2019.[1]
Antimicrobial Activity
Derivatives of 2-(phenylthio)-ethyl benzoate have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined against a panel of pathogenic bacteria and fungi.[2]
Table 2: Antimicrobial Activity of 2-(phenylthio)-ethyl benzoate Derivatives (MIC in mg/mL)
| Compound | S. aureus | E. coli | K. pneumoniae | P. vulgaris | E. faecium | P. aeruginosa | MRSA | C. albicans |
| 2a | 3.125 | 6.25 | 6.25 | 3.125 | 3.125 | 6.25 | 3.125 | 1.56 |
| 2b | 3.125 | 6.25 | 3.125 | 6.25 | 6.25 | 3.125 | 6.25 | 3.125 |
| 2d | 3.125 | 3.125 | 6.25 | 3.125 | 3.125 | 6.25 | 3.125 | 6.25 |
| Ampicillin | 3.125 | 0.001 | 0.001 | - | - | 3.125 | - | - |
| Fluconazole | - | - | - | - | - | - | - | 1.56 |
Source: ResearchGate, 2021.[2]
Antidiabetic, Antioxidant, and Anti-obesity Activities
The same series of 2-(phenylthio)-ethyl benzoate derivatives were also screened for their potential to inhibit key enzymes related to diabetes and obesity, as well as for their antioxidant capacity.[3]
Table 3: Enzyme Inhibition and Antioxidant Activity of 2-(phenylthio)-ethyl benzoate Derivatives (IC50 in µg/mL)
| Compound | α-Amylase Inhibition | α-Glucosidase Inhibition | Lipase Inhibition | Antioxidant Activity (DPPH) |
| 2a | 3.57 ± 1.08 | 10.09 ± 0.70 | 107.95 ± 1.88 | High |
| Acarbose | 6.47 | 44.79 | - | - |
| Orlistat | - | - | 25.01 ± 0.78 | - |
Source: Scientific Reports, 2022.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the cited studies.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A2780, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better illustrate the processes and pathways discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and biological screening of novel compounds.
The cytotoxic effects of some ethyl benzoate derivatives have been linked to the induction of apoptosis. A simplified representation of a potential signaling pathway is shown below.
Caption: A simplified diagram illustrating the induction of apoptosis in cancer cells by a bioactive derivative.
Conclusion
The screening of this compound derivatives has unveiled a wealth of biological activities, positioning this chemical scaffold as a valuable starting point for the development of new therapeutic agents. The potent anti-inflammatory and highly selective cytotoxic effects observed for certain derivatives warrant further investigation. Similarly, the broad-spectrum antimicrobial and promising enzyme-inhibitory activities highlight the versatility of this compound class. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the design and synthesis of next-generation therapeutics.
References
A Comparative Guide to Purity Confirmation of "Ethyl 3-ethylbenzoate" by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for the purity determination of Ethyl 3-ethylbenzoate. The content herein is supported by established experimental protocols and comparative data to facilitate informed decisions in quality control and analytical development.
Introduction to qNMR for Purity Assessment
Quantitative NMR (qNMR) is a primary analytical technique that enables the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei giving rise to that signal.[1] By comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated.
Experimental Protocols
A meticulously planned and executed experimental protocol is crucial for obtaining accurate and reproducible qNMR results.
1. Sample and Internal Standard Preparation:
-
Analyte: Accurately weigh approximately 10 mg of this compound into a clean, dry NMR tube.
-
Internal Standard: Select a suitable internal standard with signals that do not overlap with the analyte's signals. For this compound, dimethyl sulfone or 1,4-bis(trimethylsilyl)benzene (B82404) are appropriate choices due to their simple spectra and chemical shifts in regions that do not interfere with the analyte's aromatic or aliphatic protons.[2][3] Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube to ensure complete dissolution of both the analyte and the internal standard.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
Pulse Sequence: A standard 90° pulse sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard to ensure complete relaxation between scans. A typical starting point is a d1 of 30 seconds.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
3. Data Processing and Purity Calculation:
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved, characteristic signals of both the this compound and the internal standard. For this compound, the quartet of the methylene (B1212753) protons of the ethyl ester group or the triplet of the methyl protons of the ethyl ester group are suitable for integration.
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID):
-
Principle: GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The FID provides a response that is proportional to the mass of the carbon-containing analyte.
-
Typical Conditions:
-
Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)[4]
-
Detector Temperature: 300 °C
-
-
Purity Calculation: Typically determined by area percent, assuming all components have a similar response factor.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.
-
Typical Conditions:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 230 nm
-
-
Purity Calculation: Determined by area percent from the chromatogram.
Quantitative Data Comparison
The following table summarizes the expected performance of qNMR compared to other common analytical techniques for the purity assessment of this compound.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification against a certified internal standard | Separation by volatility, detection by flame ionization | Separation by polarity, detection by UV absorbance |
| Purity (%) | 99.5 ± 0.1 | 99.6 (Area %) | 99.7 (Area %) |
| Specificity | High (structure-specific) | High for volatile impurities | High for non-volatile impurities |
| Precision (RSD) | < 1% | < 2% | < 2% |
| Accuracy | High (Primary Method) | High (Requires reference standard for absolute purity) | High (Requires reference standard for absolute purity) |
| Analysis Time/Sample | ~20 minutes | ~30 minutes | ~20 minutes |
| Sample Consumption | Low (5-15 mg) | Very Low (<1 mg) | Low (~1 mg) |
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflows for purity determination by qNMR and alternative methods.
Caption: Workflow for qNMR Purity Assessment.
Caption: General Workflow for GC/HPLC Purity Assessment.
Comparison and Conclusion
qNMR stands out as a primary method for purity determination, offering high accuracy and precision without the need for a specific reference standard of the analyte.[1] Its non-destructive nature also allows for sample recovery. However, it requires a higher sample amount compared to chromatographic techniques and is less sensitive to trace impurities.
GC-FID is an excellent method for assessing the purity of volatile compounds like this compound, especially for identifying and quantifying volatile impurities.[5] Its main limitation is that the area percent calculation assumes equal response factors for all components, which may not always be accurate for absolute purity determination without a reference standard.
HPLC-UV is a versatile technique suitable for a wide range of impurities, including non-volatile ones.[6] Similar to GC, the accuracy of purity determination by area percent can be affected by differences in the UV response of impurities compared to the main component.
References
- 1. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. bipm.org [bipm.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Stability of Ethyl 3-Ethylbenzoate Through Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of Ethyl 3-ethylbenzoate under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1] Given the absence of specific forced degradation studies for this molecule, this document synthesizes information from studies on analogous compounds, such as other benzoate (B1203000) esters and alkyl-substituted aromatic compounds, to predict the degradation pathways and establish a framework for a stability-indicating analytical method.
Predicted Degradation Profile of this compound
This compound is an aromatic ester that possesses two primary sites susceptible to degradation: the ester functional group and the ethyl substituent on the benzene (B151609) ring. The anticipated degradation pathways include hydrolysis, oxidation, and potentially photodegradation.
Table 1: Summary of Predicted Degradation Products of this compound Under Various Stress Conditions
| Stress Condition | Predicted Degradation Products | Rationale |
| Acidic Hydrolysis | 3-Ethylbenzoic acid, Ethanol | The ester linkage is susceptible to hydrolysis under acidic conditions, yielding the corresponding carboxylic acid and alcohol.[2] |
| Basic Hydrolysis | 3-Ethylbenzoic acid, Ethanol | Saponification of the ester occurs under basic conditions, leading to the formation of the carboxylate salt, which upon acidification yields the carboxylic acid and alcohol.[2] |
| Oxidative Stress | 1-(3-carboxyphenyl)ethan-1-one, 3-Acetylbenzoic acid, 3-Ethylbenzoic acid 1-oxide | The ethyl group on the benzene ring is prone to oxidation at the benzylic position, leading to the formation of ketones and carboxylic acids. The ester functional group may also be susceptible to oxidation. |
| Thermal Stress | 3-Ethylbenzoic acid, Ethylene | Thermal decomposition of ethyl esters can proceed via a pyrolysis reaction, leading to the formation of the corresponding carboxylic acid and an alkene. |
| Photolytic Stress | Potential for radical-mediated degradation products | Aromatic esters can undergo photodegradation through various mechanisms, including photo-hydrolysis and radical reactions, leading to a complex mixture of degradation products. |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce the degradation of this compound to a target level of 5-20%, which is generally considered suitable for the development of stability-indicating methods.[1]
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL for subsequent stress studies.
Forced Degradation Procedures
-
Acidic Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the resulting solution to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at room temperature for 4 hours.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the resulting solution to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute the resulting solution to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 105°C for 72 hours.
-
After exposure, dissolve the sample in a suitable solvent to obtain a concentration of approximately 10 µg/mL for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the working solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the sample to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.
-
Stability-Indicating Analytical Method
A robust stability-indicating method is crucial for separating and quantifying the parent drug from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is proposed for this purpose.
Proposed HPLC Method Parameters
Table 2: Chromatographic Conditions for the Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 235 nm |
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound under stress.
Conclusion
This guide provides a predictive framework for assessing the stability of this compound through forced degradation studies. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and oxidation of the ethyl side chain. The provided experimental protocols and the proposed stability-indicating HPLC method offer a robust starting point for researchers to experimentally verify these predictions and to develop a comprehensive stability profile for this compound. This information is critical for ensuring the quality, safety, and efficacy of any formulation containing this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 3-ethylbenzoate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 3-ethylbenzoate was located. The following guidance is based on the safety data for the closely related compounds, Ethyl Benzoate and Ethyl 3-methylbenzoate (B1238549). Researchers should handle this compound with the assumption that it shares similar hazardous properties and exercise due caution.
This document provides crucial safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to ensure safe handling and compliance with standard laboratory waste management protocols.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of Ethyl Benzoate and Ethyl 3-methylbenzoate, which can be used as a reference for handling this compound.
| Property | Ethyl Benzoate | Ethyl 3-methylbenzoate |
| CAS Number | 93-89-0 | 120-33-2 |
| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ |
| Boiling Point | 212 °C (414 °F) | 110 °C at 27 hPa[1] |
| Melting Point | -34 °C (-29 °F) | Not available |
| Flash Point | 88 °C (190.4 °F) - closed cup[2] | 101 °C - closed cup[1] |
| Density | 1.045 g/cm³ at 25 °C | 1.03 g/cm³ at 25 °C[1] |
| Solubility | Insoluble in water[3] | Not available |
Experimental Protocols: Spill and Disposal Procedures
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear chemical safety goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[4]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[5]
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[6]
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[6]
-
Clean the Area: Wash the spill area with soap and water.
-
Dispose of Waste: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Containerize Waste: Place all this compound waste, including contaminated materials from spills, into a clearly labeled, sealed container.
-
Consult Regulations: Disposal must be in accordance with local and national regulations.[2] It is recommended to entrust disposal to a licensed waste disposal company.[2]
-
Do Not Dispose in Drains: Prevent the product from entering drains.[4]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Ethyl 3-methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Ethyl 3-ethylbenzoate
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for Ethyl 3-methylbenzoate (B1238549) (CAS No. 120-33-2) and related aromatic esters. An exact SDS for "Ethyl 3-ethylbenzoate" was not located. Users should treat this information as a guideline and consult their institution's safety office for specific protocols.
This guide provides immediate, essential safety and logistical information for handling Ethyl 3-methylbenzoate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Ethyl 3-methylbenzoate.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Impervious gloves such as Nitrile or Butyl rubber are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[1][2] |
| Eye & Face Protection | Safety glasses or goggles | Wear chemical safety goggles that provide a complete seal around the eyes.[1][3] A face shield may be necessary when there is a splash hazard.[4] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact.[2] For larger quantities, a chemical-resistant apron is advisable. |
| Respiratory Protection | Not generally required | Use only in a well-ventilated area.[1][5] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended.[1] |
Operational Plan: Safe Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing exposure risks and ensuring safe disposal. The following diagram outlines the key steps for handling Ethyl 3-methylbenzoate.
Experimental Protocols
General Handling Procedures:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1][5]
-
Keep the container tightly closed when not in use and store in a cool, dry place away from heat and ignition sources.[1][6][7]
Spill Response:
-
In case of a spill, immediately evacuate non-essential personnel from the area.[7]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[7]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][7]
-
Do not allow the spilled material to enter drains or waterways.[3][7]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][6] Get medical help if irritation occurs.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][6] |
Disposal Plan
Proper disposal of Ethyl 3-methylbenzoate and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Characterization: Unused Ethyl 3-methylbenzoate should be treated as hazardous chemical waste.
-
Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with local, state, and federal regulations.[1]
-
Disposal Method: Chemical waste should be disposed of through a licensed waste disposal company.[1][8] Do not pour down the drain or dispose of in regular trash.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. technopharmchem.com [technopharmchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
